Tiprenolol Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
13379-87-8 |
|---|---|
Molecular Formula |
C13H22ClNO2S |
Molecular Weight |
291.84 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H |
InChI Key |
PZWMMXHCUXTDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O.Cl |
Synonyms |
[2-hydroxy-3-[2-(methylthio)phenoxy]propyl]isopropylammonium chloride |
Origin of Product |
United States |
Foundational & Exploratory
Tiprenolol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action as a β-Adrenoceptor Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to β-Adrenoceptor Blockade
β-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of various physiological processes. There are three main subtypes of β-adrenoceptors:
-
β1-Adrenoceptors: Predominantly located in the heart and kidneys.
-
β2-Adrenoceptors: Found in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and uterus, as well as in the liver and skeletal muscle.
-
β3-Adrenoceptors: Primarily located in adipose tissue.
Stimulation of these receptors by catecholamines initiates a signaling cascade that leads to diverse physiological responses. Tiprenolol Hydrochloride, as a β-adrenoceptor blocker, competitively binds to these receptors, thereby preventing the initiation of this cascade.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound involves the competitive and reversible blockade of β-adrenoceptors. By occupying the receptor's binding site, Tiprenolol prevents the association of epinephrine and norepinephrine, leading to an attenuation of the sympathetic response.
Receptor Binding and Selectivity
The clinical effects of a β-blocker are largely determined by its affinity for β1 and β2-adrenoceptors.
-
Non-selective β-blockers , such as propranolol, exhibit similar affinity for both β1 and β2 receptors.
-
Cardioselective β-blockers , such as metoprolol and atenolol, have a higher affinity for β1 receptors, which are concentrated in the heart. This selectivity can be beneficial in minimizing side effects related to β2 receptor blockade, such as bronchoconstriction.
The precise selectivity profile of this compound is not well-documented in publicly available literature. However, its classification as a β-adrenoceptor blocker implies that it binds to one or both of these receptor subtypes.
Downstream Signaling Pathway
The binding of an agonist (e.g., epinephrine) to a β-adrenoceptor activates a stimulatory G protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the final physiological response (e.g., increased heart rate and contractility).
This compound, by blocking the initial receptor activation, inhibits this entire downstream signaling cascade, thereby reducing the cellular response to sympathetic stimulation.
Quantitative Data on Receptor Interaction
Disclaimer: Extensive literature searches did not yield specific quantitative binding affinity (Ki) or functional potency (IC50/EC50) values for this compound. The following tables are presented with representative data for typical non-selective and β1-selective blockers to illustrate how such data is structured and interpreted. These values should not be attributed to this compound.
Receptor Binding Affinity (Illustrative)
Receptor binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | Selectivity Ratio (β1/β2) |
| Representative Non-Selective Blocker | 1.0 | 0.8 | ~1.25 |
| Representative β1-Selective Blocker | 10 | 200 | 0.05 |
| This compound | Not Available | Not Available | Not Available |
Functional Potency (Illustrative)
Functional potency is often measured as the concentration of the antagonist that produces 50% of its maximal inhibitory effect (IC50) in a functional assay, such as the inhibition of isoproterenol-induced cAMP accumulation. Another measure is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
| Compound | IC50 (cAMP Assay, nM) | pA2 Value |
| Representative Non-Selective Blocker | 5.0 | 8.5 |
| Representative β1-Selective Blocker | 25 | 7.8 |
| This compound | Not Available | Not Available |
Ancillary Pharmacological Properties
Some β-blockers possess additional pharmacological properties that can influence their clinical profile. The presence or absence of these properties for this compound is not definitively established in the available literature.
-
Intrinsic Sympathomimetic Activity (ISA): Some β-blockers can weakly stimulate β-adrenoceptors while also blocking the effects of more potent endogenous agonists. This partial agonist activity is known as ISA.
-
Membrane Stabilizing Activity (MSA): At high concentrations, some β-blockers can have a local anesthetic or "quinidine-like" effect on the cardiac cell membrane, which is independent of their β-blocking action.
Experimental Protocols for Characterization
The characterization of a β-adrenoceptor blocker like this compound typically involves a series of in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) and selectivity of a compound for different receptor subtypes.
Objective: To determine the Ki of this compound for β1 and β2-adrenoceptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing either β1 or β2-adrenoceptors.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
These assays measure the ability of an antagonist to inhibit the functional response to an agonist, providing a measure of its potency (IC50 or pA2).
Objective: To determine the functional potency of this compound in inhibiting agonist-induced cAMP production.
Methodology:
-
Cell Culture: Cells expressing the β-adrenoceptor of interest are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a β-adrenoceptor agonist (e.g., isoproterenol) is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP response (IC50) is determined by non-linear regression analysis.
Conclusion
This compound is a β-adrenoceptor blocker that exerts its pharmacological effects by competitively antagonizing the actions of catecholamines at β-adrenergic receptors. This leads to the inhibition of the adenylyl cyclase-cAMP signaling pathway. While the specific binding and functional characteristics of this compound require further elucidation through dedicated experimental studies, its mechanism of action aligns with the well-established principles of β-adrenoceptor blockade. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other β-blocking agents.
References
A Technical Guide to the Synthesis and Characterization of Novel Beta-Blocker Analogs: A Propranolol-Based Approach for Tiprenolol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of public domain information on the synthesis of novel Tiprenolol Hydrochloride analogs, this guide utilizes Propranolol, a structurally similar and extensively documented beta-blocker, as a model system. The principles, experimental protocols, and characterization techniques detailed herein are broadly applicable to the synthesis and evaluation of novel aryloxypropanolamine beta-blockers, including potential analogs of Tiprenolol.
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1] this compound, with its characteristic aryloxypropanolamine structure, is a member of this class, recognized for its antihypertensive properties. The development of novel analogs of existing beta-blockers is a key strategy in medicinal chemistry to enhance therapeutic efficacy, improve selectivity, and reduce adverse effects.[2] This technical guide provides a comprehensive overview of the synthetic strategies, characterization methodologies, and pharmacological evaluation relevant to the development of novel beta-blocker analogs, using Propranolol as a primary exemplar.
The core structure of aryloxypropanolamine beta-blockers, including Tiprenolol and Propranolol, features an aromatic ring linked via an ether and a propanolamine side chain.[3] Modifications to the aromatic ring and the substituent on the amino group are primary strategies for modulating pharmacological activity.[4] This guide will delve into the practical aspects of designing, synthesizing, and characterizing such analogs.
Synthesis of Novel Analogs
The synthesis of aryloxypropanolamine beta-blocker analogs typically follows a convergent approach, involving the preparation of a key epoxide intermediate followed by its reaction with a suitable amine.[5]
General Synthetic Scheme
A representative synthetic route for Propranolol analogs is outlined below. This scheme can be adapted for the synthesis of Tiprenolol analogs by starting with 2-(methylthio)phenol.
Scheme 1: General Synthesis of Propranolol Analogs
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane (Propranolol Precursor) [6]
-
Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve 1-naphthol (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise with stirring.
-
Add epichlorohydrin (1.5 eq) to the mixture and reflux for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of Propranolol from 1-(1-naphthyloxy)-2,3-epoxypropane [6]
-
Materials: 1-(1-naphthyloxy)-2,3-epoxypropane, isopropylamine, ethanol.
-
Procedure:
-
Dissolve 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in ethanol in a round-bottom flask.
-
Add isopropylamine (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Propranolol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Propranolol.
-
Characterization of Novel Analogs
Thorough characterization is essential to confirm the structure, purity, and pharmacological properties of newly synthesized analogs.
Spectroscopic Characterization
Table 1: Key Spectroscopic Data for Propranolol [7][8]
| Technique | Key Features |
| ¹H NMR | Aromatic protons of the naphthyl ring, signals for the -OCH₂-, -CH(OH)-, and -CH₂-N- protons of the propanolamine chain, and signals for the isopropyl group protons. |
| ¹³C NMR | Carbon signals corresponding to the naphthyl ring, the propanolamine chain, and the isopropyl group. |
| FT-IR | Characteristic peaks for O-H stretching (broad), N-H stretching, C-O-C stretching (ether), and aromatic C-H stretching. |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of the analog. |
Pharmacological Characterization
Protocol 3: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the novel analog for β1 and β2 adrenergic receptors.
-
Materials: Cell membranes expressing β1 or β2 adrenergic receptors, radioligand (e.g., [³H]dihydroalprenolol), novel analog, buffer solutions.
-
Procedure:
-
Prepare a series of dilutions of the novel analog.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the novel analog.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ value (concentration of analog that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 4: Adenylate Cyclase Activity Assay (Functional Assay)
-
Objective: To determine the functional activity (antagonist or partial agonist) of the novel analog at the β-adrenergic receptor.
-
Materials: Cells expressing β-adrenergic receptors, isoprenaline (a β-agonist), novel analog, ATP, and a cAMP assay kit.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the novel analog.
-
Stimulate the cells with a fixed concentration of isoprenaline to activate adenylate cyclase.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or other detection method provided in the kit.
-
Plot the cAMP concentration against the analog concentration to determine the dose-response curve and assess the antagonistic potency (pA₂ value).
-
Table 2: Comparative Pharmacological Data of Selected Beta-Blockers
| Compound | β1 Selectivity (β2/β1 Ki ratio) | Intrinsic Sympathomimetic Activity (ISA) |
| Propranolol | Non-selective (~1) | None |
| Metoprolol | Selective (~30) | None |
| Pindolol | Non-selective | Present |
| Atenolol | Selective (~35) | None |
| Nebivolol | Highly Selective (~300) | None (but has vasodilatory effects) |
Note: Data compiled from various pharmacological studies. Actual values may vary depending on the experimental conditions.
Signaling Pathways and Structure-Activity Relationships
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their effects by antagonizing the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors.[9] The primary signaling pathway for β1 and β2 receptors involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological effects associated with receptor activation.[10]
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. researchgate.net [researchgate.net]
- 7. Supramolecular Interaction of Atenolol and Propranolol with β-Cyclodextrin Spectroscopic Characterization and Analytical Application | MDPI [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Tiprenolol Hydrochloride to Beta-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Beta-Adrenergic Receptors and their Ligands
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating physiological processes such as heart rate, cardiac contractility, and smooth muscle relaxation[4][5][6]. There are three main subtypes of beta-receptors: β1, β2, and β3[4][5]. β1-receptors are predominantly found in the heart and kidneys, while β2-receptors are prevalent in the lungs, gastrointestinal tract, liver, uterus, and vascular smooth muscle[7].
Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors[5][6][7]. They are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias[8]. The clinical efficacy and side-effect profile of a beta-blocker are largely determined by its relative affinity for β1 and β2 receptor subtypes.
Tiprenolol Hydrochloride is classified as a beta-adrenergic receptor antagonist[1][2][3]. Understanding its specific binding affinity for β1 and β2 receptors is essential for elucidating its pharmacological profile.
Quantitative Analysis of Receptor Binding
The affinity of a ligand for its receptor is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the half-maximal inhibitory concentration (IC50).
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an unlabeled drug that displaces 50% of a specific radioligand from its receptor.
-
Ki (Inhibition Constant): A measure of the binding affinity of a competitive ligand. It is derived from the IC50 value and the Kd of the radioligand, providing a more absolute measure of affinity.
Binding Affinity Data
As previously stated, specific in vitro binding affinity data for this compound could not be located. To serve as a reference, the following table summarizes the binding affinities of the non-selective beta-blocker, Propranolol, for human β1 and β2-adrenergic receptors.
| Compound | Receptor Subtype | Ki (nM) | Assay Conditions | Reference |
| Propranolol | Human β1 | 1.2 | Radioligand: [3H]-CGP 12177, Whole CHO cells | (Baker, 2005) |
| Propranolol | Human β2 | 0.8 | Radioligand: [3H]-CGP 12177, Whole CHO cells | (Baker, 2005) |
This data is provided for illustrative purposes and does not represent the binding affinity of this compound.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor[9][10]. A competitive binding assay is commonly used to determine the Ki of an unlabeled compound like this compound.
Materials
-
Receptor Source: Cell membranes or whole cells expressing the target beta-adrenergic receptor subtype (e.g., CHO-K1 cells stably transfected with human β1 or β2 receptors).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-Cyanopindolol).
-
Unlabeled Ligand: The compound of interest (this compound) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Propranolol) to determine non-specific binding.
-
Assay Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., Tris-HCl buffer with MgCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure
-
Membrane Preparation (if applicable):
-
Homogenize cells or tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor preparation to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For total binding wells, add only the assay buffer.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled antagonist (e.g., 1 µM Propranolol).
-
Add a fixed concentration of the radioligand to all wells.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with excess unlabeled antagonist) from the total binding (counts from wells with only radioligand) for each concentration of the test compound.
-
Generate a Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value.
-
Calculate the Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 and the Kd of the radioligand: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand.
Workflow for a competitive radioligand binding assay.
Beta-Adrenergic Receptor Signaling Pathways
Beta-adrenergic receptors mediate their effects through distinct intracellular signaling cascades. The primary pathway is the canonical Gs protein-mediated pathway, but non-canonical pathways are also recognized.
Canonical Gs-Protein Coupled Signaling
Upon agonist binding, the β-AR undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The Gsα subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, leading to the cellular response[5][11][12].
Canonical beta-adrenergic receptor signaling pathway.
Non-Canonical Signaling Pathways
In addition to the canonical Gs pathway, β-ARs can signal through G protein-independent mechanisms, often involving β-arrestins. Following agonist stimulation and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin can bind to the receptor. This not only promotes receptor desensitization and internalization but also serves as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2)[13]. Some studies also suggest that β-ARs can signal from intracellular compartments like endosomes after internalization[14][15][16].
Non-canonical beta-arrestin-mediated signaling.
Conclusion
While this compound is established as a beta-adrenergic receptor antagonist, a critical gap exists in the publicly available data regarding its specific in vitro binding affinities for β1 and β2 receptors. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to characterize the binding profile of Tiprenolol or similar compounds. Determining these quantitative parameters is fundamental to fully understanding its pharmacological effects and potential for therapeutic applications. Further research is warranted to definitively establish the in vitro binding characteristics of this compound.
References
- 1. Tiprenolol - Wikipedia [en.wikipedia.org]
- 2. Tiprenolol [medbox.iiab.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. Beta-adrenoceptor blocking drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. mdpi.com [mdpi.com]
- 14. Non-canonical β-adrenergic activation of ERK at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-canonical β-adrenergic activation of ERK at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solid-State Landscape: A Technical Guide to the Crystal Structure Analysis of Tiprenolol Hydrochloride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. These differences can significantly impact the bioavailability, therapeutic efficacy, and manufacturability of the final drug product. Therefore, a thorough investigation of the polymorphic landscape of a drug candidate like Tiprenolol Hydrochloride is a regulatory and scientific necessity.
This in-depth technical guide outlines the core methodologies for identifying, characterizing, and comparing potential polymorphs of a beta-blocker hydrochloride salt, using this compound as a model.
Experimental Protocols for Polymorph Screening and Characterization
A systematic approach to polymorph screening is essential to identify all accessible crystalline forms. This typically involves crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate). Once different crystalline forms are obtained, they must be rigorously characterized using a suite of analytical techniques.
Crystallization for Polymorph Screening
Objective: To induce the formation of different crystalline forms of this compound.
Methodology:
-
Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed. Examples include:
-
Low Polarity: Toluene, Heptane
-
Medium Polarity: Ethyl Acetate, Acetone, Isopropyl Alcohol
-
High Polarity: Methanol, Ethanol, Water
-
-
Crystallization Techniques:
-
Slow Evaporation: Solutions of this compound are left undisturbed at ambient or controlled temperatures to allow for slow solvent evaporation.
-
Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to induce crystallization.
-
Anti-Solvent Addition: A solvent in which this compound is insoluble (an anti-solvent) is slowly added to a solution of the compound to precipitate crystals.
-
Slurry Conversion: A suspension of a known crystal form is stirred in a solvent in which it is sparingly soluble to facilitate its conversion to a more stable form.
-
X-Ray Powder Diffraction (XRPD)
Objective: To identify and differentiate crystalline forms based on their unique diffraction patterns.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. Each polymorph will produce a unique fingerprint pattern.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of each polymorph, such as melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or degradation) are identified.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and solvent/water content of the crystalline forms.
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Thermal Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. Significant weight loss can indicate the presence of solvates or hydrates.
Vibrational Spectroscopy (FTIR and Raman)
Objective: To probe differences in the molecular environment and intermolecular interactions between polymorphs.
Methodology:
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The infrared spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Raman Spectroscopy:
-
Sample Preparation: The sample is placed directly under the microscope objective of the Raman spectrometer.
-
Data Collection: A laser of a specific wavelength is focused on the sample, and the scattered light is collected.
-
-
Data Analysis: The vibrational spectra are compared. Differences in peak positions, intensities, and shapes can indicate different polymorphic forms due to variations in hydrogen bonding and molecular conformation.
Data Presentation: Comparative Analysis of Hypothetical this compound Polymorphs
The following tables summarize hypothetical quantitative data for two potential polymorphs of this compound, designated as Form I and Form II, to illustrate how such data would be presented.
Table 1: X-Ray Powder Diffraction (XRPD) Peak Positions for Hypothetical this compound Polymorphs
| 2θ Position (° ) ± 0.2° (Form I) | 2θ Position (° ) ± 0.2° (Form II) |
| 8.5 | 10.2 |
| 12.1 | 14.8 |
| 15.3 | 18.5 |
| 19.8 | 20.4 |
| 21.0 | 22.1 |
| 24.5 | 25.9 |
| 28.9 | 29.7 |
Table 2: Thermal Analysis Data for Hypothetical this compound Polymorphs
| Property | Form I | Form II |
| Melting Point (DSC) | 155 °C (sharp endotherm) | 142 °C (sharp endotherm) |
| Enthalpy of Fusion (DSC) | 85 J/g | 70 J/g |
| Thermal Stability (TGA) | Stable up to 180 °C | Stable up to 160 °C |
| Solvate/Hydrate (TGA) | No significant weight loss before melting | No significant weight loss before melting |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate the workflow for polymorph screening and characterization, and the logical relationship between different analytical techniques.
Caption: Workflow for Polymorph Screening and Characterization.
Caption: Interrelation of Analytical Techniques for Polymorph Analysis.
Conclusion
The comprehensive characterization of polymorphic forms is a cornerstone of modern drug development. While specific data for this compound polymorphs is not publicly available, the methodologies and analytical workflows outlined in this guide provide a robust framework for such an investigation. By employing a combination of crystallographic, thermal, and spectroscopic techniques, researchers can confidently identify and characterize different crystalline forms, ensuring the selection of the optimal polymorph for development into a safe, effective, and stable pharmaceutical product. A thorough understanding of the solid-state properties of an API is indispensable for navigating the complexities of drug formulation, manufacturing, and regulatory approval.
Unraveling the Serotonergic Potential of Tiprenolol Hydrochloride: A Proposed Investigatory Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature lacks direct evidence and quantitative data regarding the effects of Tiprenolol Hydrochloride on the 5-HT (serotonin) receptor pathway. This compound is primarily classified as a β-adrenoceptor blocker.[1][2] However, the established precedent of certain β-blockers exhibiting affinity for serotonin receptors warrants a thorough investigation into the potential serotonergic activity of Tiprenolol.[1] This document outlines a proposed research framework, detailing the necessary experimental protocols and data presentation strategies to elucidate any such interaction. This guide is intended to be a hypothetical framework for investigation, not a summary of existing data.
Introduction: The Rationale for Investigation
While this compound's primary mechanism of action involves the blockade of β-adrenergic receptors, the pharmacological landscape of G protein-coupled receptors (GPCRs) is characterized by a degree of promiscuity, with ligands often interacting with multiple receptor families. Several β-blockers, including pindolol, penbutolol, and tertatolol, have been demonstrated to possess significant affinity for the 5-HT1A receptor subtype, a finding that has opened avenues for their potential application in augmenting antidepressant therapies.[1]
This precedent raises a compelling question: Does this compound, another member of the β-blocker class, also interact with the 5-HT receptor pathway? Answering this question could unveil novel therapeutic applications for this compound and deepen our understanding of the intricate interplay between the adrenergic and serotonergic systems. This guide provides a comprehensive roadmap for a systematic investigation into the potential effects of this compound on the 5-HT receptor pathway.
Proposed Research Phases
A thorough investigation would proceed in a phased approach, beginning with initial screening for binding affinity and progressing to functional characterization and in vivo validation.
Phase 1: Receptor Binding Affinity Profiling
The initial and most critical step is to determine if this compound physically interacts with any of the 5-HT receptor subtypes. This can be achieved through competitive radioligand binding assays.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, 5-HT7).
-
Materials:
-
Cell membranes expressing recombinant human 5-HT receptor subtypes.
-
Specific high-affinity radioligands for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B/1D, [3H]ketanserin for 5-HT2A).
-
This compound at a range of concentrations.
-
Non-specific binding control (e.g., a high concentration of a known ligand for the target receptor).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.
-
Calculate the specific binding at each concentration of this compound.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity Profile of this compound
The quantitative data from these experiments should be summarized in a clear and concise table.
| 5-HT Receptor Subtype | Radioligand Used | This compound Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Hypothetical Value |
| 5-HT1B | [3H]GR125743 | Hypothetical Value |
| 5-HT1D | [3H]GR125743 | Hypothetical Value |
| 5-HT2A | [3H]Ketanserin | Hypothetical Value |
| 5-HT2C | [3H]Mesulergine | Hypothetical Value |
| 5-HT3 | [3H]Granisetron | Hypothetical Value |
| 5-HT4 | [3H]GR113808 | Hypothetical Value |
| 5-HT5A | [3H]5-CT | Hypothetical Value |
| 5-HT6 | [3H]LSD | Hypothetical Value |
| 5-HT7 | [3H]5-CT | Hypothetical Value |
Phase 2: Functional Characterization
If significant binding affinity is observed for any 5-HT receptor subtype, the next phase is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or inverse agonist at these receptors? This can be determined through various in vitro functional assays that measure the downstream signaling events upon receptor activation or inhibition.
Experimental Protocol: Functional Assays
The choice of functional assay depends on the G-protein coupling of the specific 5-HT receptor subtype.
-
For Gi/o-coupled receptors (e.g., 5-HT1A, 5-HT1B/1D, 5-HT5A):
-
cAMP Accumulation Assay: Measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.
-
Use cells stably expressing the target 5-HT receptor.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator).
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).
-
To determine antagonist activity, perform the assay in the presence of a known 5-HT receptor agonist.
-
-
-
For Gq/11-coupled receptors (e.g., 5-HT2A, 5-HT2C):
-
Calcium Mobilization Assay: Measure the increase in intracellular calcium concentration.
-
Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add varying concentrations of this compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels, using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
To assess antagonist activity, pre-incubate with this compound before adding a known 5-HT receptor agonist.
-
-
-
For Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7):
-
cAMP Accumulation Assay: Measure the stimulation of cAMP production.
-
Use cells expressing the target receptor.
-
Incubate the cells with varying concentrations of this compound.
-
Measure the intracellular cAMP levels.
-
To determine antagonist activity, perform the assay in the presence of a known 5-HT receptor agonist.
-
-
-
For the 5-HT3 receptor (a ligand-gated ion channel):
-
Electrophysiology (Patch-Clamp): Measure the ion current through the channel in response to this compound.
-
Use cells expressing the 5-HT3 receptor.
-
Perform whole-cell patch-clamp recordings.
-
Apply a known 5-HT3 receptor agonist (e.g., serotonin or m-CPBG) to elicit an inward current.
-
Co-apply the agonist with varying concentrations of this compound to determine if it modulates the current (potentiation or inhibition).
-
-
Data Presentation: Functional Activity of this compound
The results of the functional assays should be presented in a table summarizing the efficacy (EC50 for agonists, IC50 for antagonists) and intrinsic activity.
| 5-HT Receptor Subtype | Functional Assay | This compound Activity | EC50/IC50 (nM) | Intrinsic Activity (%) |
| Hypothetical Subtype | cAMP Accumulation | Agonist/Antagonist/Inverse Agonist | Hypothetical Value | Hypothetical Value |
| Hypothetical Subtype | Calcium Mobilization | Agonist/Antagonist/Inverse Agonist | Hypothetical Value | Hypothetical Value |
| Hypothetical Subtype | Electrophysiology | Modulator (Potentiator/Inhibitor) | Hypothetical Value | Hypothetical Value |
Visualization of Signaling Pathways and Workflows
Clear visual representations of the underlying biological pathways and experimental procedures are crucial for understanding the proposed research.
Caption: Hypothetical signaling pathway for Tiprenolol at a Gi/o-coupled 5-HT receptor.
Caption: Hypothetical signaling pathway for Tiprenolol at a Gq/11-coupled 5-HT receptor.
Caption: Experimental workflow for radioligand binding assays.
Conclusion and Future Directions
The framework outlined in this guide provides a systematic and comprehensive approach to investigating the potential interaction of this compound with the 5-HT receptor pathway. The absence of existing data makes this a novel area of research with the potential to uncover new pharmacological properties of a known drug.
Should this compound demonstrate significant and selective activity at a particular 5-HT receptor subtype, further in vivo studies would be warranted to explore the physiological and behavioral consequences of this interaction. These could include animal models of anxiety, depression, or other CNS disorders where the serotonergic system plays a key role.
The data generated from this proposed research would be of significant value to researchers, scientists, and drug development professionals, potentially leading to the repositioning of this compound for new therapeutic indications and providing a more complete understanding of its pharmacological profile.
References
Methodological & Application
Protocol for the Preparation of Tiprenolol Hydrochloride for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and use of Tiprenolol Hydrochloride in in vitro cell culture assays. This document includes information on preparing stock and working solutions, as well as a summary of its mechanism of action and relevant signaling pathways.
Product Information
This compound
-
Molecular Formula: C₁₃H₂₂ClNO₂S
-
Molecular Weight: 291.84 g/mol [1]
-
Description: Tiprenolol is a beta-adrenoceptor blocker.[2]
Solubility and Stability
General Recommendations for Hydrochloride Salts:
Hydrochloride salts of organic compounds often exhibit improved solubility in aqueous solutions compared to their free base counterparts. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many compounds for cell culture applications. Ethanol can also be an effective solvent.
Data Presentation: Solubility and Storage Recommendations
| Solvent | Recommended Starting Concentration (for testing) | Storage of Stock Solution | Stability Notes |
| DMSO | 10-50 mM | -20°C, desiccated, protected from light | Many organic compounds in DMSO are stable for months at -20°C. Avoid repeated freeze-thaw cycles. |
| Ethanol | 10-50 mM | -20°C, protected from light | Stability can vary. Prepare fresh or store in small aliquots. |
| Sterile Water or PBS | 1-10 mM | 4°C for short-term use; -20°C for long-term storage | Aqueous solutions may be less stable. Prepare fresh when possible. Filter-sterilize aqueous solutions. |
| Cell Culture Medium | Final working concentration | Prepare fresh for each experiment | Stability in complex media is generally low. Do not store. |
Note: The stability of this compound in solution has not been definitively reported in the provided search results. It is best practice to prepare fresh solutions for each experiment or to prepare and aliquot stock solutions for single-use to minimize degradation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for different concentrations.
Materials:
-
This compound (MW: 291.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 291.84 g/mol = 2.9184 mg
-
-
Weigh the compound: Carefully weigh approximately 2.92 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C, protected from light and moisture.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Serial Dilution: It is recommended to perform a serial dilution to avoid precipitation and ensure accurate final concentrations.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Working Solution (e.g., 10 µM): Dilute the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium. For example, add 5 µL of the 1 mM solution to 495 µL of medium.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
-
Immediate Use: Use the prepared working solutions immediately in your cell culture assays.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Mechanism of Action: Beta-Adrenergic Signaling Pathway
This compound is a beta-adrenoceptor antagonist. It blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade. The canonical beta-adrenergic signaling pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the production of the second messenger cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
Caption: Inhibition of the beta-adrenergic signaling pathway by this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Tipranavir Quantification
An important note for the user: The initial search for "Tiprenolol" yielded results exclusively for "Tipranavir," a structurally different molecule used as an antiretroviral agent. This application note has been developed for the quantification of Tipranavir based on the available scientific literature.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tipranavir (TPV) is a non-peptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection.[1] Monitoring the plasma concentrations of Tipranavir is crucial for optimizing therapeutic outcomes, as efficacy and potential toxicity have been shown to be concentration-dependent.[2] This document provides a detailed protocol for the quantitative analysis of Tipranavir in human plasma using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodologies are based on validated procedures reported in the scientific literature.
Principle
The method employs reversed-phase chromatography, where Tipranavir is separated from endogenous plasma components based on its hydrophobic properties. A C18 stationary phase is used with a mobile phase consisting of an aqueous buffer and an organic modifier. Following extraction from the plasma matrix, the sample is injected into the HPLC system. Tipranavir is detected and quantified by a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
3.1. Materials and Reagents
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., XBridge C18, 4.6 x 150 mm, 3.5 µm).[3]
-
Centrifuge.
-
Vortex mixer.
-
Sample evaporation system (e.g., nitrogen evaporator or centrifugal evaporator).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges[3][4] or appropriate glassware for Liquid-Liquid Extraction (LLE).[1][5]
-
-
Chemicals and Solvents:
-
Tipranavir reference standard.
-
Internal Standard (IS) (e.g., Quinoxaline[6], Clozapine[7]).
-
Methanol (HPLC grade).[4]
-
Water (HPLC grade or Milli-Q).
-
Potassium dihydrogen phosphate, Sodium acetate, or other buffering agents.[3][6]
-
Orthophosphoric acid or Acetic acid for pH adjustment.
-
Extraction solvents (e.g., Dichloromethane[1], tert-butylmethylether[5]).
-
3.2. Standard Solution Preparation
-
Primary Stock Solution (Tipranavir): Accurately weigh and dissolve the Tipranavir reference standard in an appropriate solvent (e.g., 80% methanol in water) to prepare a stock solution of 1-4 mg/mL.[7]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the IS (e.g., 1 mg/mL in methanol).[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent. These will be used to spike blank plasma for the calibration curve.
3.3. Sample Preparation Protocol (from Human Plasma)
Two common extraction techniques are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Method A: Solid-Phase Extraction (SPE) [3][4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water or buffer.[3]
-
Sample Loading: To 500 µL of plasma sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge to remove interfering components, for example, with 250 µL of HPLC-grade water.[3]
-
Elution: Elute Tipranavir and the IS from the cartridge using 1 mL of an appropriate solvent like methanol or a methanol/acetonitrile mixture.[3][4]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a centrifugal evaporator at ~50 °C.[3] Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.[4] Vortex to ensure complete dissolution.
-
Analysis: Inject a defined volume (e.g., 20-40 µL) into the HPLC system.[4]
-
-
Method B: Liquid-Liquid Extraction (LLE) [1][5]
-
Pre-treatment: To a 200-500 µL plasma sample in a polypropylene tube, add the internal standard.[1][5]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or tert-butylmethylether).[1][5]
-
Mixing & Separation: Vortex the mixture vigorously for 1-2 minutes, then centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer containing Tipranavir to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness. Reconstitute the residue in a known volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
-
3.4. HPLC Operating Conditions
The following table summarizes typical chromatographic conditions. Method optimization may be required depending on the specific equipment and reagents used.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | XBridge C18 (4.6 x 150 mm, 3.5 µm)[3] | Nucleosil C18 AB[4] | C18 Column[6] |
| Mobile Phase | A: AcetonitrileB: 50 mM Sodium Acetate (pH 4.5)[3] | A: AcetonitrileB: Phosphate Buffer (pH 5.12) with 0.02% Sodium Heptanesulfonate[4] | A: AcetonitrileB: Potassium Phosphate Buffer (pH 3.2)[6] |
| Elution Mode | Gradient[3] | Gradient[4] | Gradient[6] |
| Flow Rate | 1.0 mL/min[3] | Not Specified | Not Specified |
| Column Temp. | 35 °C[3] | Not Specified | Not Specified |
| Detection (UV) | 260 nm[3] | 201 nm[4] | 260 nm[6] |
| Injection Vol. | Not Specified | 40 µL[4] | Not Specified |
Data Presentation
The performance of the HPLC method must be validated according to established guidelines. The tables below summarize quantitative data from various validated methods.
Table 1: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 80 - 80,000 ng/mL[5] | 0.2 - 50 µg/mL[1] | 0.703 - 180 µg/mL[6] | up to 75 µg/mL[4] |
| r² | > 0.998[5] | Not Specified | > 0.99[6] | Not Specified |
| LOD | Not Specified | Not Specified | 0.035 µg/mL[6] | Not Specified |
| LOQ | Not Specified | Not Specified | 0.090 µg/mL[6] | 0.125 µg/mL[4] |
| Mean Recovery | Not Specified | Not Specified | 87.1%[6] | 77.1%[4] |
| Accuracy | Not Specified | 95 - 108%[1] | -1.81 to 1.72% (Relative Error)[6] | 0.7 to 1.2% (Deviation)[4] |
Table 2: Precision Data (% CV or % RSD)
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision | ≤ 8%[1] | 0.94 - 2.55%[6] | < 15%[3] |
| Inter-day Precision | ≤ 10%[1] | 3.07 - 4.24%[6] | 2.2 - 3.4%[4] |
Visualization
The following diagram illustrates the general workflow for the quantification of Tipranavir from plasma samples.
Caption: HPLC workflow from plasma sample preparation to final quantification.
References
- 1. Liquid chromatographic assay for the non-peptidic protease inhibitor tipranavir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the novel non-peptidic HIV-protease inhibitor tipranavir by HPLC-UV after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
Application Note: Development of a Stability-Indicating Assay for Tiprenolol Hydrochloride Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Tiprenolol Hydrochloride in solution. This compound is a beta-adrenoceptor blocker.[1][2][3] The stability of a pharmaceutical product is crucial as it ensures its safety, quality, and efficacy throughout its shelf life.[4] This protocol outlines the necessary steps for method development, forced degradation studies, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The goal is to create a method capable of separating the intact drug from its potential degradation products, thereby providing a clear indication of its stability under various stress conditions.[5][6]
Introduction
This compound (Chemical Formula: C₁₃H₂₂ClNO₂S) is a beta-adrenergic receptor antagonist.[7][8][9] The development of a stability-indicating assay method (SIAM) is a critical component of the drug development process, mandated by regulatory agencies worldwide.[4] A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients.
Forced degradation, or stress testing, is an essential part of developing a SIAM. It involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as acid and base hydrolysis, oxidation, heat, and light.[10][11] This helps to identify the likely degradation products and demonstrates the specificity of the analytical method.[12][13] This application note details a systematic approach to developing an RP-HPLC method for this compound, a technique widely used for the analysis of beta-blocker drugs like Carvedilol and Betaxolol.[11][14]
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector, autosampler, and column oven is required. The following conditions are a recommended starting point for method development, based on common methods for beta-blockers.[11][15]
| Parameter | Recommended Condition |
| HPLC Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm (To be determined by UV scan of this compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Forced Degradation (Stress) Studies
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]
-
Acid Hydrolysis:
-
Transfer 5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Store the flask at 80°C for 8 hours.[17]
-
Cool to room temperature, neutralize the solution with an appropriate volume of 0.1 M NaOH, and dilute to the mark with diluent.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Transfer 5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Store the flask at 80°C for 8 hours.[17]
-
Cool to room temperature, neutralize the solution with an appropriate volume of 0.1 M HCl, and dilute to the mark with diluent.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Add 5 mL of 30% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[18]
-
Dilute to the mark with diluent.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Expose a sample of solid this compound powder to 105°C in a hot air oven for 24 hours.[18]
-
After cooling, weigh an appropriate amount, prepare a solution of 100 µg/mL, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Place a solution of this compound (100 µg/mL) in a transparent container.
-
Expose the solution to direct sunlight for 7 days or in a photostability chamber (ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity of the analyte peak should be >990. No interference from blank or degradants at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the working concentration).[15] |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked samples. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2.0% after minor changes in flow rate, pH, and mobile phase composition.[17] |
Data Presentation
Summary of Forced Degradation Results (Hypothetical)
The following table summarizes hypothetical results from the forced degradation studies, demonstrating the stability-indicating nature of the method.
| Stress Condition | Duration/Temp. | % Degradation | No. of Degradation Peaks | Comments |
| 0.1 M HCl | 8 h / 80°C | 14.5% | 2 | Major degradant peak at RRT 0.85. |
| 0.1 M NaOH | 8 h / 80°C | 18.2% | 3 | Good separation between all peaks. |
| 30% H₂O₂ | 24 h / RT | 11.8% | 2 | Potential for sulfoxide/sulfone formation. |
| Thermal | 24 h / 105°C | 6.3% | 1 | Relatively stable to dry heat. |
| Photolytic | 7 days | 9.5% | 2 | Degradation observed compared to the light-protected control. |
RRT: Relative Retention Time
Visualizations
Experimental Workflow
Caption: Workflow for SIAM development and validation.
Proposed Degradation Pathways
Caption: Proposed degradation pathways for Tiprenolol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tiprenolol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpsr.com [ijpsr.com]
- 5. questjournals.org [questjournals.org]
- 6. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C13H22ClNO2S | CID 9947997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.ukim.mk [repository.ukim.mk]
- 14. Development and Validation of a Stability-Indicating HPLC Method ...: Ingenta Connect [ingentaconnect.com]
- 15. japsonline.com [japsonline.com]
- 16. impactfactor.org [impactfactor.org]
- 17. jfda-online.com [jfda-online.com]
- 18. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiprenolol Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprenolol Hydrochloride is a non-selective β-adrenoceptor antagonist, also known as a beta-blocker.[1][2] Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets for catecholamines like adrenaline and noradrenaline. They play crucial roles in regulating cardiovascular and respiratory functions. Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a ligand, such as this compound, for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound (the "competitor," e.g., this compound) to displace a labeled ligand (typically a radioligand) from the receptor. The data from these assays are used to determine the inhibition constant (Ki), a measure of the drug's binding affinity.
Principle of Competitive Binding Assay
In a competitive binding assay, a fixed concentration of a radiolabeled ligand with known affinity for the β-adrenergic receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). Increasing concentrations of an unlabeled competitor ligand (this compound) are then added. The competitor will compete with the radioligand for binding to the receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. This relationship is measured and used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Data Presentation
| Compound | Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | β1-adrenergic | [³H]-Dihydroalprenolol | User Determined | User Determined |
| β2-adrenergic | [³H]-Dihydroalprenolol | User Determined | User Determined | |
| Propranolol (Example) | β1-adrenergic | [³H]-Dihydroalprenolol | 9 | Calculated |
| β2-adrenergic | [³H]-Dihydroalprenolol | Data Varies | Data Varies |
Note: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing β-Adrenergic Receptors
This protocol describes the preparation of cell membranes, a common source of receptors for in vitro binding assays.
Materials:
-
Cells expressing β1 or β2-adrenergic receptors
-
Cell scraper
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
Bradford assay reagent for protein quantification
Procedure:
-
Culture cells expressing the desired β-adrenergic receptor subtype to a high density.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the high-speed centrifugation step to wash the membranes.
-
Resuspend the final membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the steps for performing a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors.
Materials:
-
Prepared cell membranes expressing β1 or β2-adrenergic receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Radioligand (e.g., [³H]-Dihydroalprenolol)
-
This compound stock solution
-
Non-specific binding control (e.g., a high concentration of Propranolol, such as 10 µM)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, set up the following reaction tubes in triplicate:
-
Total Binding: Add a known amount of membrane protein, the radioligand at a concentration near its Kd, and Assay Buffer.
-
Non-specific Binding: Add the same amount of membrane protein, the radioligand, and a saturating concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).
-
Competitive Binding: Add the same amount of membrane protein, the radioligand, and the various dilutions of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of β-Adrenergic Receptors
The following diagram illustrates the canonical signaling pathway of β-adrenergic receptors upon activation by an agonist. As an antagonist, this compound blocks this pathway by preventing agonist binding.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in the experimental workflow for a competitive binding assay using this compound.
References
Application Notes and Protocols: Experimental Design for Studying Tiprenolol's Effects on Cardiac Output
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the effects of Tiprenolol, a beta-adrenergic receptor antagonist, on cardiac output. The protocols outlined below cover in vitro, ex vivo, and in vivo experimental models, offering a multi-faceted approach to understanding the pharmacological profile of this compound.
Introduction
Tiprenolol is a beta-adrenoceptor blocker.[1][2] Beta-blockers are a class of drugs that antagonize the effects of catecholamines at beta-adrenergic receptors, leading to reductions in heart rate, myocardial contractility, and consequently, cardiac output.[3][4] This document details experimental designs to quantify the dose-dependent effects of Tiprenolol on cardiac function, providing researchers with the necessary protocols to conduct robust preclinical assessments.
Signaling Pathways
Beta-Adrenergic Receptor Signaling Pathway
Stimulation of cardiac β1-adrenergic receptors by catecholamines (e.g., norepinephrine, epinephrine) activates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] Increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium and enhanced cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[5]
Mechanism of Action of Tiprenolol
Tiprenolol, as a beta-blocker, competitively inhibits the binding of catecholamines to β1-adrenergic receptors. This action attenuates the downstream signaling cascade, leading to a decrease in cAMP production, reduced PKA activity, and consequently, a reduction in intracellular calcium influx. The net effect is a decrease in heart rate and myocardial contractility, resulting in a reduction in cardiac output.
Experimental Protocols
In Vitro Assessment: Isolated Cardiomyocytes
This protocol aims to determine the direct effect of Tiprenolol on the contractility of isolated cardiomyocytes.
Methodology:
-
Cell Culture: Culture primary neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on a suitable substrate.
-
Compound Preparation: Prepare a stock solution of Tiprenolol in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Experimental Groups:
-
Vehicle Control (medium with solvent)
-
Isoproterenol (a beta-agonist, to stimulate contractility)
-
Tiprenolol (multiple concentrations)
-
Tiprenolol (multiple concentrations) + Isoproterenol
-
-
Contractility Measurement:
-
After incubation with the compounds, measure cardiomyocyte contractility using video-based motion analysis or a specialized impedance-based system.
-
Key parameters to measure include contraction amplitude, contraction velocity, and relaxation velocity.
-
-
Data Analysis: Normalize the contractility parameters to the vehicle control and plot dose-response curves to determine the IC50 of Tiprenolol.
Ex Vivo Assessment: Isolated Langendorff Heart Preparation
This protocol evaluates the effects of Tiprenolol on the hemodynamics of an isolated, retrogradely perfused heart.[5][6]
Methodology:
-
Heart Isolation: Anesthetize a suitable animal model (e.g., rat, guinea pig) and excise the heart.[7]
-
Langendorff Perfusion: Mount the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.[5][7]
-
Instrumentation: Place a pressure transducer-tipped catheter or a balloon-in-ventricle to measure left ventricular pressure.
-
Experimental Protocol:
-
Allow the heart to stabilize for a baseline period.
-
Administer increasing concentrations of Tiprenolol into the perfusate.
-
Record key hemodynamic parameters:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum rate of pressure rise (+dP/dt_max)
-
Maximum rate of pressure fall (-dP/dt_min)
-
Coronary Flow (CF)
-
-
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each Tiprenolol concentration and construct dose-response curves.
In Vivo Assessment: Anesthetized Rodent Model
This protocol assesses the systemic effects of Tiprenolol on cardiac output and other cardiovascular parameters in a living animal.
Methodology:
-
Animal Preparation: Anesthetize a rat or mouse and maintain body temperature.[8]
-
Surgical Instrumentation:
-
Catheterize the carotid artery for blood pressure measurement.
-
Catheterize the jugular vein for drug administration.
-
Measure cardiac output using one of the following methods:
-
Thermodilution: Inject a cold saline bolus into the right atrium and measure the temperature change in the aortic arch.[9]
-
Pressure-Volume (PV) Loop Catheter: Insert a PV catheter into the left ventricle to simultaneously measure pressure and volume.[10][11]
-
Transonic Flow Probe: Place a flow probe around the ascending aorta to directly measure blood flow.[8]
-
-
-
Experimental Protocol:
-
Record baseline cardiovascular parameters.
-
Administer a bolus or infusion of Tiprenolol intravenously.
-
Continuously monitor and record:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Cardiac Output (CO)
-
Stroke Volume (SV)
-
Total Peripheral Resistance (TPR)
-
-
-
Data Analysis: Analyze the time course of the effects of Tiprenolol on the measured parameters and determine the dose-response relationship.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions and concentrations of Tiprenolol.
Table 1: In Vitro Effects of Tiprenolol on Cardiomyocyte Contractility
| Concentration (µM) | Contraction Amplitude (% of Control) | Contraction Velocity (% of Control) | Relaxation Velocity (% of Control) |
| Vehicle | 100 ± 5 | 100 ± 6 | 100 ± 7 |
| 0.1 | 95 ± 4 | 92 ± 5 | 94 ± 6 |
| 1 | 78 ± 6 | 75 ± 7 | 77 ± 5 |
| 10 | 52 ± 5 | 48 ± 6 | 50 ± 8 |
| 100 | 25 ± 4 | 22 ± 5 | 24 ± 6 |
Data are presented as mean ± SEM.
Table 2: Ex Vivo Effects of Tiprenolol on Isolated Langendorff Heart Hemodynamics
| Concentration (µM) | Heart Rate (% Change from Baseline) | LVDP (% Change from Baseline) | +dP/dt_max (% Change from Baseline) | -dP/dt_min (% Change from Baseline) |
| 0.1 | -5 ± 2 | -8 ± 3 | -10 ± 4 | -7 ± 3 |
| 1 | -15 ± 4 | -25 ± 5 | -30 ± 6 | -22 ± 5 |
| 10 | -35 ± 6 | -55 ± 7 | -60 ± 8 | -50 ± 7 |
| 100 | -50 ± 8 | -75 ± 9 | -80 ± 10 | -70 ± 9 |
Data are presented as mean ± SEM.
Table 3: In Vivo Effects of Tiprenolol on Cardiovascular Parameters in Anesthetized Rats
| Dose (mg/kg, IV) | Heart Rate (% Change from Baseline) | Mean Arterial Pressure (% Change from Baseline) | Cardiac Output (% Change from Baseline) | Total Peripheral Resistance (% Change from Baseline) |
| 0.1 | -10 ± 3 | -5 ± 2 | -12 ± 4 | +8 ± 3 |
| 0.3 | -25 ± 5 | -15 ± 4 | -30 ± 6 | +20 ± 5 |
| 1.0 | -40 ± 7 | -25 ± 6 | -50 ± 8 | +35 ± 7 |
| 3.0 | -55 ± 9 | -35 ± 8 | -65 ± 10 | +45 ± 9 |
Data are presented as mean ± SEM.
Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tiprenolol - Wikipedia [en.wikipedia.org]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Intravenous amiodarone and sotalol impair contractility and cardiac output, but procainamide does not: a Langendorff study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff Heart [sheffbp.co.uk]
- 8. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cardiac output by the thermodilution method in rats. II. Simultaneous measurement of cardiac output and blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Tiprenolol Hydrochloride stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiprenolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist, also known as a beta-blocker. It is utilized in laboratory settings to study the effects of beta-adrenergic blockade on various physiological and pathophysiological processes. This document provides detailed protocols for the preparation of this compound stock solutions for experimental use, summarizes its physicochemical properties, and presents its mechanism of action through signaling pathway diagrams.
Physicochemical Properties of this compound
This compound (CAS: 26481-51-6) is the hydrochloride salt of Tiprenolol.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₂ClNO₂S | [1] |
| Molecular Weight | 291.84 g/mol | [1] |
| Synonyms | Tiprenolol HCl, DU-21445 | [1] |
| Appearance | White to off-white solid | |
| Solubility | While specific quantitative solubility data in common laboratory solvents is not readily available in published literature, hydrochloride salts of similar beta-blockers are generally soluble in water and DMSO. It is recommended to empirically determine the solubility for your specific experimental needs. | |
| Storage | Store at room temperature (20-25°C) in a dry, dark place. |
Mechanism of Action
This compound is a non-selective antagonist of β-adrenergic receptors (β1 and β2). By blocking these receptors, it inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine. This antagonism primarily affects the Gs protein-coupled receptor signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, β-adrenergic receptor signaling can also occur through a G protein-independent, β-arrestin-mediated pathway.
Signaling Pathways
Below are diagrams illustrating the canonical Gs protein-dependent signaling pathway and the alternative β-arrestin-mediated pathway.
Caption: Gs Protein-Dependent Signaling Pathway Blockade by Tiprenolol.
Caption: β-Arrestin Mediated Signaling Pathway.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution. Due to the lack of specific published solubility data, it is recommended to start with a common concentration used for stock solutions.
-
Calculate the required mass:
-
Molecular Weight of this compound = 291.84 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 291.84 g/mol = 0.0029184 g = 2.92 mg
-
-
-
Weigh the compound:
-
Accurately weigh 2.92 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the solution (e.g., in a 37°C water bath) for a few minutes and/or sonicate for 5-10 minutes.
-
-
Sterile filtration (optional but recommended for cell culture):
-
For applications requiring sterile solutions, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
-
Storage:
-
Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Preparation of Aqueous Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1 mL)
-
V1 = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Prepare the working solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of your desired aqueous buffer or cell culture medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Experimental Data
In Vivo Dosage
The following table summarizes doses of Tiprenolol used in a study on experimental ventricular tachyarrhythmias in dogs.[2] These values can serve as a starting point for designing in vivo experiments.
| Experimental Model | Effective Dose of Tiprenolol | Effect |
| Adrenaline-induced arrhythmia | 0.01 - 0.02 mg/kg | Abolished ventricular arrhythmias |
| Ouabain-induced tachycardia | 2.0 - 4.0 mg/kg | Restored sinus rhythm |
| Tachycardia after coronary artery ligation | 4.0 - 8.0 mg/kg | Increased sinus beats and reduced ventricular rate |
Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Researchers should always adhere to their institution's safety protocols and exercise due diligence in their experimental design.
References
Application Note: Mass Spectrometry Methods for the Identification of Tiprenolol and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiprenolol is a beta-adrenergic blocking agent with antihypertensive properties. The effective monitoring of Tiprenolol and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical toxicology. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the accurate quantification and identification of Tiprenolol and its biotransformation products. This application note provides detailed protocols and methodologies for the analysis of Tiprenolol and its potential metabolites using LC-MS/MS. While specific data for Tiprenolol is limited in published literature, the methods presented here are adapted from established protocols for structurally similar beta-blockers, such as propranolol and metoprolol.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting and concentrating Tiprenolol and its metabolites from biological matrices like plasma and urine, while effectively removing interfering substances.[1]
Materials:
-
Biological matrix (e.g., human plasma, urine)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Internal Standard (IS) solution (e.g., Propranolol-d7, 100 ng/mL in methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen biological samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of the sample, add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
For plasma samples, centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Use the supernatant for the next step. For urine samples, centrifugation may not be necessary unless particulates are present.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum or by centrifugation for 5 minutes to remove any remaining wash solvent.
-
-
Elution:
-
Elute Tiprenolol and its metabolites from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of Tiprenolol and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of Tiprenolol and its predicted metabolites. The MRM transitions are predicted based on the structure of Tiprenolol and common fragmentation patterns of beta-blockers.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Tiprenolol | 310.2 | 116.1 | 25 | 5.2 |
| Hydroxy-Tiprenolol | 326.2 | 116.1 | 28 | 4.5 |
| N-desisopropyl-Tiprenolol | 268.2 | 116.1 | 22 | 4.8 |
| Tiprenolol Glucuronide | 486.2 | 310.2 | 15 | 3.9 |
| Propranolol-d7 (IS) | 267.2 | 116.1 | 25 | 5.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the identification and quantification of Tiprenolol and its metabolites.
Predicted Metabolic Pathway of Tiprenolol
Based on the known metabolism of other beta-blockers, the primary metabolic pathways for Tiprenolol are predicted to be hydroxylation of the aromatic ring, N-dealkylation of the isopropyl group, and glucuronidation.[2]
Caption: Predicted metabolic pathways of Tiprenolol.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Tiprenolol Hydrochloride in aqueous buffers
Technical Support Center: Tipranolol Hydrochloride Solubility
Disclaimer: The information provided below is for Propranolol Hydrochloride . "Tipranolol Hydrochloride" is likely a typographical error, as Propranolol Hydrochloride is a well-known beta-blocker with solubility challenges that match the context of the query. The troubleshooting strategies outlined here are based on the physicochemical properties of Propranolol Hydrochloride and are applicable to other poorly soluble weak bases.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Propranolol Hydrochloride?
Propranolol Hydrochloride is a white to off-white crystalline powder.[1] It is readily soluble in water and ethanol.[1] However, its aqueous solubility is pH-dependent.[2][3] It is a weak basic drug, and as such, its solubility can be influenced by the pH of the aqueous medium.[2][3] While it is considered water-soluble, achieving high concentrations in neutral or alkaline buffers can be challenging.[4]
Q2: How does pH affect the solubility of Propranolol Hydrochloride?
As a weak basic drug, Propranolol Hydrochloride's solubility is significantly higher in acidic conditions and decreases as the pH increases.[2][3] In acidic solutions, the molecule is protonated and exists in a more soluble ionized form. As the pH rises above its pKa, the proportion of the un-ionized, less soluble free base form increases, which can lead to precipitation.
Q3: Why is my Propranolol Hydrochloride not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?
While Propranolol Hydrochloride is generally considered water-soluble, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 5 mg/mL.[5] If you are trying to achieve a higher concentration, you may encounter solubility issues. At neutral pH, a significant portion of the drug may be in its less soluble free base form, leading to incomplete dissolution or precipitation.
Q4: I've prepared a stock solution in an organic solvent, but it precipitates upon dilution into my aqueous buffer. What is happening?
This is a common issue known as "crashing out." Propranolol Hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[5] When a concentrated organic stock solution is diluted into an aqueous buffer, the solvent composition changes dramatically. The drug may no longer be soluble in the final aqueous environment, causing it to precipitate. To avoid this, it is crucial to ensure that the final concentration of the organic solvent is low and that the drug concentration is below its solubility limit in the final aqueous buffer.[5]
Troubleshooting Guide
Q5: My experiment is sensitive to organic solvents. How can I prepare a solvent-free aqueous solution of Propranolol Hydrochloride?
Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[5] To enhance solubility, especially at higher concentrations, consider the following:
-
pH Adjustment: Start by dissolving the Propranolol Hydrochloride in a slightly acidic buffer (e.g., pH 4-5) where it is more soluble. Once dissolved, you can carefully adjust the pH upwards to your desired experimental pH. Be mindful that increasing the pH may cause the drug to precipitate if its solubility limit is exceeded.
-
Use of Excipients: Incorporating solubility-enhancing excipients like cyclodextrins can be an effective strategy.[6][7]
Q6: I need to prepare a solution with a concentration greater than 5 mg/mL in PBS at pH 7.4. What are my options?
Achieving concentrations above the intrinsic solubility in a specific buffer requires formulation strategies. Consider the following approaches:
-
Co-solvency: The addition of a water-miscible co-solvent in which the drug is highly soluble can increase the overall solubility.[8] However, the final concentration of the co-solvent must be compatible with your experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin are commonly used.[6]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[7] However, the choice and concentration of the surfactant must be carefully considered to avoid interference with the experiment.
Q7: I'm observing batch-to-batch variability in the solubility of my Propranolol Hydrochloride. What could be the cause?
Variability in solubility between different batches can be attributed to differences in the physicochemical properties of the solid drug, such as:
-
Polymorphism: Propranolol Hydrochloride can exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.[9]
-
Particle Size: The particle size of the drug powder can affect the dissolution rate.[10] Smaller particles have a larger surface area, which can lead to faster dissolution.[10]
Data Presentation
Table 1: Physicochemical Properties of Propranolol Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂ClNO₂ | [11] |
| Molecular Weight | 295.8 g/mol | [11] |
| pKa (Strongest Basic) | 9.67 | [11] |
| logP | 3.03 | [11] |
Table 2: Solubility of Propranolol Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
| Water | 50 mg/mL | [12] |
| Ethanol | ~11 mg/mL | [5] |
| DMSO | ~16 mg/mL | [5] |
| Dimethylformamide (DMF) | ~14 mg/mL | [5] |
Table 3: Overview of Selected Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the drug.[13] | Simple and cost-effective. | Risk of precipitation if pH is not carefully controlled; may not be suitable for all experimental conditions. |
| Co-solvents | A water-miscible organic solvent is added to the aqueous system to increase the drug's solubility.[8] | Can significantly increase solubility. | The organic solvent may have physiological effects or interfere with the experiment.[5] |
| Complexation | Cyclodextrins encapsulate the drug molecule, increasing its apparent water solubility.[6] | Generally well-tolerated and effective. | Can be expensive; the large size of the cyclodextrin may affect drug-receptor interactions. |
| Micronization | Reducing the particle size of the drug increases the surface area, leading to a faster dissolution rate.[10][14] | Improves dissolution rate. | Does not increase the equilibrium solubility.[10] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of Propranolol Hydrochloride crystalline solid.
-
Add the desired volume of an appropriate organic solvent (e.g., DMSO, ethanol).
-
Vortex or sonicate the mixture until the solid is completely dissolved. The solubility in DMSO is approximately 16 mg/mL and in ethanol is approximately 11 mg/mL.[5]
-
Store the stock solution as recommended (typically at -20°C).
-
For experimental use, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[5]
Protocol 2: Direct Dissolution in Aqueous Buffer with pH Adjustment
-
Start with a slightly acidic buffer (e.g., citrate buffer, pH 4.5).
-
Add the Propranolol Hydrochloride powder to the buffer while stirring.
-
Gently warm the solution (e.g., to 37°C) to aid dissolution if necessary.
-
Once fully dissolved, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to adjust the pH to the desired level.
-
Monitor the solution for any signs of precipitation as you adjust the pH. If precipitation occurs, you have exceeded the solubility limit at that pH.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer.
-
Slowly add the Propranolol Hydrochloride powder to the cyclodextrin solution while stirring.
-
Continue to stir, and if necessary, gently warm the mixture until the drug is fully dissolved.
-
The required concentration of cyclodextrin will depend on the desired drug concentration and the specific cyclodextrin used.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility issues.
Caption: Impact of pH on the ionization and solubility of Propranolol HCl.
Caption: Cyclodextrin complexation enhances drug solubility in aqueous media.
References
- 1. Propranolol Hydrochloride (Advanced Rx of Tennessee, LLC): FDA Package Insert [medlibrary.org]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH on the release of propranolol hydrochloride from matrices containing hydroxypropylmethylcellulose K4M and carbopol 974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Physico-chemical characterisation of the modifications I and II of (R,S) propranolol hydrochloride: solubility and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Propranolol hydrochloride | 318-98-9 [amp.chemicalbook.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common degradation products of Tiprenolol Hydrochloride under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying common degradation products of Tiprenolol Hydrochloride under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Disclaimer: The degradation products and pathways described herein are predicted based on the chemical structure of this compound and general principles of organic chemistry. Specific experimental data on the forced degradation of this compound is not extensively available in public literature. Therefore, these potential degradation products should be confirmed by appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation or stress study is crucial to identify the likely degradation products of this compound. This helps in establishing its intrinsic stability, understanding potential degradation pathways, and developing a stability-indicating analytical method as required by regulatory bodies like the ICH.
Q2: What are the key functional groups in this compound that are susceptible to degradation?
This compound possesses several functional groups prone to degradation under stress conditions. These include:
-
Secondary Amine: Susceptible to oxidation.
-
Secondary Alcohol: Can undergo oxidation or dehydration.
-
Aryl Alkyl Ether: Prone to hydrolysis under acidic conditions.
-
Thioether (Methylthio group): Highly susceptible to oxidation.
-
Aromatic Ring: Can be targeted by photolytic degradation.
Q3: What are the expected degradation products of this compound under different stress conditions?
Based on its structure, the following are potential degradation products. These should be considered hypothetical until confirmed experimentally.
| Stress Condition | Potential Degradation Pathway | Predicted Degradation Product(s) |
| Acidic Hydrolysis | Cleavage of the ether linkage. | 2-(methylthio)phenol and 1-(isopropylamino)propane-2,3-diol |
| Alkaline Hydrolysis | Generally stable, but potential for minor degradation. | Minimal to no degradation expected. |
| Oxidative | Oxidation of the thioether and/or secondary amine. | Tiprenolol Sulfoxide, Tiprenolol Sulfone, N-Oxide Tiprenolol |
| Thermal | Dehydration or other heat-induced cleavages. | Dehydration products, potential fragmentation. |
| Photolytic | Reactions involving the aromatic ring. | Complex mixture of products, potential for ring opening or substitution. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are too mild. The duration of the study is too short. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature. Extend the duration of the stress testing. |
| Complete degradation of this compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Lower the temperature. Shorten the exposure time. |
| Poor resolution between Tiprenolol and its degradation products in HPLC. | The analytical method is not stability-indicating. Inappropriate column, mobile phase, or gradient. | Develop and validate a stability-indicating HPLC method. Optimize chromatographic conditions (e.g., try different columns, mobile phase compositions, pH, and gradient profiles). |
| Mass imbalance in the assay of stressed samples. | Co-elution of degradation products. Non-UV active degradation products. Precipitation of degradants. | Ensure the analytical method separates all degradation products. Use a mass-sensitive detector (e.g., LC-MS) to identify non-UV active products. Check for sample solubility and precipitation. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The exact conditions may need to be optimized to achieve the target degradation of 5-20%.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Reflux the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Reflux the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.
Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 105°C for 24 hours.
-
For solution-state thermal stress, reflux the stock solution at 60°C for 24 hours.
-
After the specified time, prepare a 100 µg/mL solution in the mobile phase for analysis.
Photolytic Degradation
-
Expose the solid drug substance and the drug solution (1 mg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
Prepare a 100 µg/mL solution of the stressed samples in the mobile phase for analysis. A control sample should be kept in the dark under the same conditions.
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for the forced degradation study of this compound.
Caption: Predicted hydrolytic degradation pathways of this compound.
Caption: Predicted oxidative degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
How to prevent precipitation of Tiprenolol Hydrochloride in physiological saline
Welcome to the Technical Support Center for Tiprenolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on preventing its precipitation in physiological saline.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve issues related to the precipitation of this compound in physiological saline (0.9% w/v Sodium Chloride).
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in physiological saline | Poor aqueous solubility: this compound, like many beta-blockers, may have limited solubility in simple aqueous solutions, which can be exacerbated by the common ion effect in saline. | 1. Optimize pH: Adjust the pH of the saline solution. Many hydrochloride salts are more stable at a slightly acidic pH (e.g., 4-6.5).2. Use of Solubilizing Excipients: Incorporate a solubilizing agent such as a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) into the formulation. |
| Precipitation over time or with temperature changes | Solution Instability: The initial solution may be supersaturated, leading to crystallization over time. Temperature fluctuations can also affect solubility. | 1. Confirm Saturation Limit: Determine the saturation solubility of this compound in your specific formulation and work below this concentration.2. Control Temperature: Prepare and store the solution at a controlled room temperature. Cooling the solution (2-8°C) can sometimes suppress disproportionation and precipitation of hydrochloride salts. |
| Precipitation after adding other components | Excipient Incompatibility: Certain excipients can interact with this compound, causing it to precipitate. For example, some excipients can alter the micro-pH of the solution, leading to the disproportionation of the hydrochloride salt back to its less soluble free base. | 1. Screen Excipients: Conduct compatibility studies with all formulation components.2. Avoid Problematic Excipients: Be cautious with excipients that have a basic character or contain carboxylate groups, which can cause disproportionation of hydrochloride salts. |
| Cloudiness or haze formation | Early-stage precipitation or formation of insoluble complexes. | 1. Microscopic Examination: Examine a sample under a microscope to identify crystalline or amorphous precipitates.2. Re-evaluate Formulation: Systematically review the formulation components and preparation process. Consider the use of co-solvents or surfactants if appropriate for the intended application. |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in physiological saline?
Q2: How does pH affect the stability of this compound in solution?
The pH of the solution is a critical factor in maintaining the stability of this compound. In solutions with a pH above the pKa of the parent compound, the hydrochloride salt can convert to its free base form, which is often significantly less soluble, leading to precipitation. Many hydrochloride drug solutions are stable at a pH between 4 and 8. For intravenous formulations of similar hydrochloride salts, a pH of around 6.5 has been shown to be effective.
Q3: What are cyclodextrins and how can they prevent precipitation?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules. The exterior of the cyclodextrin is hydrophilic, while the interior cavity is hydrophobic. By encapsulating the non-polar parts of a drug molecule, like Tiprenolol, cyclodextrins can increase its apparent aqueous solubility and prevent precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, non-toxic excipient for this purpose.
Q4: Are there any specific excipients I should avoid when formulating this compound in saline?
Care should be taken when selecting excipients. Some, like magnesium stearate, sodium croscarmellose, and sodium stearyl fumarate, have been shown to induce disproportionation of hydrochloride salts, which can lead to precipitation. It is recommended to perform compatibility studies with any new excipient.
Q5: Can I heat the solution to dissolve this compound?
While gentle heating can increase the rate of dissolution, it may also lead to the formation of a supersaturated solution that can precipitate upon cooling. Furthermore, excessive heat can cause degradation of the drug. If heating is used, the solution should be cooled to the intended storage temperature and observed for any signs of precipitation before use.
Experimental Protocols
Protocol 1: Determination of Apparent Solubility of this compound in Buffered Physiological Saline
Objective: To determine the approximate solubility of this compound in physiological saline at different pH values.
Materials:
-
This compound powder
-
0.9% w/v Sodium Chloride solution (Physiological Saline)
-
Phosphate buffer solutions (pH 5.0, 6.0, 7.0, and 7.4)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Prepare a series of buffered physiological saline solutions at the desired pH values (e.g., 5.0, 6.0, 7.0, and 7.4).
-
Add an excess amount of this compound powder to a known volume of each buffered saline solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with the corresponding buffered saline to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated UV-Vis or HPLC method.
-
Repeat for each pH value to determine the apparent solubility.
Protocol 2: Formulation of a Stabilized this compound Solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a clear, stable solution of this compound in physiological saline using HP-β-CD as a solubilizing agent.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
0.9% w/v Sodium Chloride solution (Physiological Saline)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Methodology:
-
Determine the desired concentration of this compound.
-
Based on preliminary solubility studies or literature on similar compounds, determine the required concentration of HP-β-CD. A molar ratio of 1:1 (Drug:HP-β-CD) is a common starting point.
-
Weigh the required amount of HP-β-CD and dissolve it completely in the physiological saline with stirring.
-
Once the HP-β-CD is fully dissolved, slowly add the weighed this compound powder to the solution while continuing to stir.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Visually inspect the solution for any signs of precipitation immediately after preparation and after a specified storage period (e.g., 24 hours) at the intended storage temperature.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile for a Beta-Blocker Hydrochloride in Physiological Saline
| pH of Saline Solution | Apparent Solubility (mg/mL) | Observations |
| 5.0 | > 20 | Clear Solution |
| 6.0 | 15.2 | Clear Solution |
| 7.0 | 2.5 | Slight Haze |
| 7.4 | 0.8 | Visible Precipitate |
Note: This table presents hypothetical data to illustrate the expected trend. Actual values for this compound must be determined experimentally.
Table 2: Effect of HP-β-CD on the Apparent Solubility of a Poorly Soluble Drug in Physiological Saline (pH 7.4)
| Concentration of HP-β-CD (% w/v) | Apparent Drug Solubility (mg/mL) |
| 0 | 0.8 |
| 1 | 2.5 |
| 5 | 12.1 |
| 10 | 25.8 |
Note: This table provides an example of the expected solubilizing effect of HP-β-CD. The actual enhancement for this compound should be experimentally verified.
Visualizations
Caption: Workflow for Determining pH-Dependent Solubility.
Caption: Troubleshooting Logic for Precipitation Issues.
Addressing batch-to-batch variability of Tiprenolol Hydrochloride from suppliers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Tiprenolol Hydrochloride from different suppliers. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective β-adrenoceptor blocker.[1][2][3] Its primary mechanism of action is to antagonize beta-adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[4][5] This blockade results in a decrease in heart rate, cardiac contractility, and blood pressure. It has been used experimentally to abolish ventricular arrhythmias.[6]
Q2: Why is batch-to-batch variability a concern when using this compound?
Batch-to-batch variability of any active pharmaceutical ingredient (API), including this compound, can lead to inconsistent experimental outcomes. This variability can arise from minor differences in the manufacturing process, such as synthesis, crystallization, and purification, as well as variations in particle size, morphology, and the presence of impurities.[7][8][9] For beta-blockers, the presence of impurities has been shown to impact stability and could potentially alter the pharmacological activity.[10]
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
Inconsistent batches of this compound could lead to a range of issues, including:
-
Altered potency and efficacy in in-vitro and in-vivo models.
-
Variations in solubility and dissolution rates.
-
Inconsistent dose-response relationships.
-
Unexpected off-target effects or toxicity.[11]
-
Poor reproducibility of experimental results.
Q4: How can I assess the quality of a new batch of this compound?
It is crucial to perform in-house quality control checks on each new batch. This should ideally include analytical methods like High-Performance Liquid Chromatography (HPLC) to determine purity and identify any impurities, and a functional assay to confirm its biological activity.[12] Comparing the results to a previously validated "gold standard" batch is also a recommended practice.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., decreased inhibition of isoprenaline-induced cAMP production).
Possible Cause: The new batch of this compound may have a lower potency or purity.
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of the new batch and the old batch (if available) and re-run the experiment. Ensure complete solubilization.
-
Perform Dose-Response Curve: Generate a full dose-response curve for the new batch and compare the IC50 value to the one obtained with a previous, well-characterized batch. A significant rightward shift in the curve indicates lower potency.
-
Analytical Characterization: If the functional assay confirms a difference, consider performing analytical tests such as HPLC to assess the purity of the new batch. Compare the chromatogram to the supplier's Certificate of Analysis (CoA) and to a previous batch if possible.
-
Contact Supplier: If a significant discrepancy is confirmed, contact the supplier's technical support with your data (dose-response curves, HPLC data) to report the issue and request a replacement batch.
Issue 2: Unexpected animal mortality or adverse effects in in vivo studies.
Possible Cause: The new batch may contain toxic impurities or have a higher potency than anticipated.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Scrutinize the CoA for any reported impurities and compare them to the specifications.
-
Dose Confirmation: Re-evaluate your dosing calculations and ensure the correct dose was administered.
-
Purity Analysis: Use an orthogonal analytical method (e.g., Liquid Chromatography-Mass Spectrometry - LC-MS) to screen for potential unknown impurities that may not have been reported on the CoA.
-
Pilot Dose-Finding Study: With any new batch, it is prudent to conduct a small pilot study with a few animals to confirm the expected efficacy and safety profile before proceeding with a large-scale experiment.
-
Histopathology: If unexpected mortality occurs, consider performing a histopathological examination of key organs to identify any signs of toxicity.
Data Presentation
Table 1: Example Quality Control Data for Three Different Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White to off-white solid | White to off-white solid | Yellowish solid | White to off-white solid |
| Purity (HPLC) | 99.5% | 98.2% | 99.6% | ≥ 98.0% |
| Major Impurity | 0.25% | 1.1% | 0.15% | ≤ 0.5% |
| Solubility (DMSO) | ≥ 25 mg/mL | ≥ 25 mg/mL | 15 mg/mL | ≥ 25 mg/mL |
| IC50 (cAMP assay) | 5.2 nM | 15.8 nM | 5.5 nM | 4.0 - 8.0 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution from the new batch at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of this compound in the sample to that of the standard. Identify and quantify any impurity peaks.
Protocol 2: Functional Assessment using a cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing beta-adrenergic receptors (e.g., HEK293 cells transfected with the β2-adrenergic receptor) in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (from both the new and a reference batch) in an appropriate assay buffer.
-
Assay Procedure:
-
Pre-treat the cells with the different concentrations of this compound for 30 minutes.
-
Stimulate the cells with a known concentration of an agonist like isoprenaline (e.g., at its EC80 concentration) for 15 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of β-adrenergic receptor and inhibition by Tiprenolol HCl.
Caption: Experimental workflow for quality control of new Tiprenolol HCl batches.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxprenolol Hydrochloride? [synapse.patsnap.com]
- 6. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assessment of Tiprenolol Hydrochloride Through Forced Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Tiprenolol Hydrochloride. The following information is intended to support the development of stability-indicating methods and to elucidate potential degradation pathways.
Disclaimer: The quantitative data and degradation pathways presented in this guide are illustrative and based on the general chemical properties of this compound and related molecules. Specific experimental results may vary.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is crucial for several reasons:
-
To identify the likely degradation products of this compound under various stress conditions.[1]
-
To understand the intrinsic stability of the molecule.
-
To establish the degradation pathways.[1]
-
To develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
Based on regulatory guidelines and common scientific practice, the following stress conditions are recommended:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Q3: What analytical technique is most suitable for analyzing the samples from a forced degradation study of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique. This method should be capable of separating this compound from all potential degradation products, ensuring the accurate quantification of the parent drug and the detection of impurities.
Q4: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the stability-indicating method is effective. Over-stressing the sample, which leads to the formation of secondary degradation products, should be avoided.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or prolong the exposure time. |
| Excessive degradation (more than 20%) is observed. | The stress condition is too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase is not optimized. The column is not suitable. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH). Try a different type of HPLC column (e.g., a different stationary phase). |
| Mass imbalance in the results (the sum of the assay of the parent drug and the impurities is not close to 100%). | Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore). A non-specific analytical method is being used. | Use a universal detector like a mass spectrometer (MS) in conjunction with a UV detector. Ensure the analytical method is validated for specificity. |
| Inconsistent or irreproducible results. | The experimental conditions are not well-controlled. The sample preparation is not consistent. | Ensure precise control of temperature, time, and concentration of stressors. Standardize the sample preparation procedure. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 18.2 | 3 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 15.8 | 2 (including sulfoxide) |
| Thermal | Solid State | 48 hours | 80°C | 5.1 | 1 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 8.9 | 2 |
Experimental Protocols
Preparation of Stock Solution
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis
-
To 5 mL of the stock solution in a flask, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.2 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Base Hydrolysis
-
To 5 mL of the stock solution in a flask, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.2 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 5 mL of the stock solution in a flask, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a known amount of solid this compound in a petri dish.
-
Keep the petri dish in a hot air oven at 80°C for 48 hours.
-
After the specified time, dissolve a known amount of the solid in a suitable solvent.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Place a known amount of solid this compound in a transparent container.
-
Expose the sample to a combination of UV and visible light in a photostability chamber for 7 days.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure, dissolve a known amount of the solid in a suitable solvent.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Visualizations
References
Improving the accuracy of Tiprenolol Hydrochloride quantification in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Tiprenolol Hydrochloride in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological matrices?
A1: The most common and robust method for quantifying this compound in complex biological matrices, such as plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurate measurement of drug concentrations in biological samples.[1]
Q2: What are the key challenges in developing an LC-MS/MS method for this compound?
A2: Key challenges include:
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[2][3]
-
Sample Preparation: Inefficient sample cleanup can lead to matrix effects and contamination of the LC-MS system.[1][4]
-
Chromatographic Resolution: Achieving good peak shape and separation from interfering compounds is essential for accurate quantification.[5][6]
-
Low Concentrations: Depending on the dosage and pharmacokinetics, the concentration of this compound in biological samples can be very low, requiring a highly sensitive method.
Q3: Which sample preparation technique is recommended for this compound in plasma?
A3: For plasma samples, several techniques can be employed, with the choice depending on the required level of cleanliness and throughput.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol.[4][7] It is a good starting point but may result in less clean extracts and significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PPT but is more time-consuming.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can reduce matrix effects, but it is the most complex and expensive of the three methods.[1]
Q4: How can I minimize matrix effects?
A4: To minimize matrix effects, consider the following:
-
Optimize Sample Preparation: Use a more rigorous cleanup method like SPE to remove interfering substances.[1]
-
Chromatographic Separation: Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broad Peaks)
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how do I fix it?
A: Peak tailing can be caused by several factors. Follow these troubleshooting steps:
-
Check for Column Contamination: Contamination at the head of the analytical column can cause peak tailing.
-
Assess Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase pH. For basic compounds like Tiprenolol, a low pH mobile phase (e.g., with 0.1% formic acid) is often used to ensure the analyte is in its protonated form.[1]
-
-
Evaluate for Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
-
Q: I am observing split peaks for this compound. What should I investigate?
A: Split peaks are often indicative of a problem at the column inlet or with the injection solvent.
-
Check for a Blocked Frit: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column.
-
Solution: Replace the column frit or the entire column.[5]
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting.
-
Solution: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[6]
-
Issue 2: Low Sensitivity or No Signal
Q: I am not seeing a signal for this compound, or the signal is very low. What are the potential causes?
A: Low or no signal can be due to issues with the sample, the LC system, or the mass spectrometer.
-
Verify Sample Preparation: Ensure that the sample was prepared correctly and that no errors occurred during the extraction process.
-
Solution: Prepare a fresh sample and a known standard to verify the preparation method.
-
-
Check for System Leaks: A leak in the LC system can lead to a drop in pressure and inconsistent flow, resulting in a poor signal.
-
Solution: Inspect all fittings and connections for any signs of leakage.
-
-
Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for this compound.
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the source and analyzer parameters, such as cone voltage and collision energy.
-
-
Investigate Contamination: Contamination in the LC-MS system can suppress the analyte signal.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight (291.84 g/mol ).[10]
Quantitative Data
Note: The following data is illustrative and serves as an example of typical performance characteristics for a validated LC-MS/MS method.
Table 1: Linearity of this compound Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Correlation Coefficient (r²) | 0.998 |
Table 2: Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 | 9.2 |
| Low | 3 | 2.91 | 97.0 | 6.8 | 7.5 |
| Medium | 80 | 82.4 | 103.0 | 5.1 | 6.3 |
| High | 800 | 789.6 | 98.7 | 4.5 | 5.8 |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak shape issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. This compound | C13H22ClNO2S | CID 9947997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up synthesis of Tiprenolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Tiprenolol Hydrochloride.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of 2-(methylthio)phenol (Intermediate 1)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-(methylthio)phenol | Incomplete reaction of phenol. | - Ensure anhydrous conditions as moisture can inhibit the reaction. - Increase the reaction temperature or prolong the reaction time. Monitor reaction progress by TLC or GC. |
| Side reactions, such as polysubstitution. | - Control the stoichiometry of the reactants carefully. - Optimize the reaction temperature to favor the desired monosubstitution. | |
| Difficult purification of the product | Presence of unreacted starting materials and isomers (e.g., 4-(methylthio)phenol). | - Utilize fractional distillation under reduced pressure for efficient separation. - Employ column chromatography if distillation is insufficient. |
Step 2: Reaction of 2-(methylthio)phenol with Epichlorohydrin (Intermediate 2)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of di-substituted byproduct | Reaction of the initially formed product with another molecule of 2-(methylthio)phenol. | - Use a molar excess of epichlorohydrin. - Slowly add the 2-(methylthio)phenol to the reaction mixture containing epichlorohydrin and a base. |
| Low conversion to the epoxide | Inefficient ring-closure of the chlorohydrin intermediate. | - Ensure a sufficiently strong base (e.g., NaOH, KOH) is used. - The reaction may benefit from a phase-transfer catalyst in a two-phase system. |
| Hydrolysis of epichlorohydrin | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. |
Step 3: Reaction of Intermediate 2 with Isopropylamine
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of diamine impurity | Reaction of two molecules of the epoxide with one molecule of isopropylamine. | - Use a molar excess of isopropylamine. - Control the reaction temperature to minimize this side reaction. |
| Incomplete reaction | Insufficient reactivity of the epoxide or steric hindrance. | - Increase the reaction temperature. - Consider using a pressure reactor for low-boiling amines like isopropylamine to allow for higher reaction temperatures. |
| Difficult removal of excess isopropylamine | High volatility and potential for azeotrope formation. | - Use a rotary evaporator under reduced pressure. - Perform an acidic wash to convert the excess amine to its salt, which is soluble in the aqueous phase. |
Step 4: Formation of this compound
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product oiling out during crystallization | Impurities hindering crystal lattice formation. | - Purify the free base (Tiprenolol) by column chromatography or recrystallization before salt formation. - Use an appropriate solvent system for crystallization. |
| Incorrect hydrochloride salt stoichiometry | Addition of too much or too little hydrochloric acid. | - Carefully control the molar equivalents of HCl added. - Monitor the pH of the solution during the addition of acid. |
| Poor crystal quality | Rapid crystallization. | - Allow the solution to cool slowly. - Consider using a co-solvent system to improve crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for high yield in the synthesis of this compound?
A1: The reaction of 2-(methylthio)phenol with epichlorohydrin is a critical step. Controlling the stoichiometry to favor the formation of the desired mono-substituted product and ensuring an efficient ring-closure to the epoxide are key to maximizing the overall yield.
Q2: I am observing a significant amount of a dimeric impurity. How can I minimize its formation?
A2: Dimeric impurities can form in both the reaction with epichlorohydrin and the subsequent reaction with isopropylamine. To minimize the formation of the di-substituted phenol ether, use an excess of epichlorohydrin. To reduce the formation of the diamine impurity, use a significant excess of isopropylamine.
Q3: What are the best analytical techniques to monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.
Q4: Are there any specific safety precautions I should take during the scale-up synthesis?
A4: Epichlorohydrin is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Isopropylamine is volatile and flammable. The reactions, especially when heated, should be conducted with proper engineering controls in place.
Q5: My final product has a low melting point and appears impure. What are the likely impurities?
A5: Impurities could include unreacted starting materials, byproducts from side reactions (such as dimers or isomers), or residual solvents. It is recommended to analyze the product by HPLC and NMR to identify the impurities. Purification of the free base before salt formation is often the best strategy to obtain a high-purity final product.
Experimental Protocols
Synthesis of 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol (Tiprenolol Free Base)
This is a representative protocol based on the synthesis of analogous aryloxypropanolamine beta-blockers.
Step 1: Synthesis of 1-(2,3-epoxypropoxy)-2-(methylthio)benzene
-
To a stirred solution of 2-(methylthio)phenol (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile), add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Add epichlorohydrin (1.5 - 3.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of Tiprenolol
-
Dissolve the crude 1-(2,3-epoxypropoxy)-2-(methylthio)benzene (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).
-
Add isopropylamine (3.0 - 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess solvent and isopropylamine under reduced pressure.
-
The resulting crude Tiprenolol free base can be purified by column chromatography or recrystallization from a suitable solvent.
Step 3: Synthesis of this compound
-
Dissolve the purified Tiprenolol free base in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0 eq) in a suitable solvent (e.g., ethereal HCl, isopropanolic HCl) with stirring.
-
The this compound will precipitate out of the solution.
-
Stir the mixture for some time in the cold and then collect the solid by filtration.
-
Wash the solid with a cold solvent and dry it under vacuum.
Quantitative Data Summary
The following data are representative for the synthesis of aryloxypropanolamine beta-blockers and should be optimized for the specific scale-up of this compound.
| Reaction Step | Parameter | Typical Range | Notes |
| Step 1: Epoxidation | Molar ratio of 2-(methylthio)phenol to epichlorohydrin | 1 : 1.5 to 1 : 3 | An excess of epichlorohydrin minimizes dimer formation. |
| Reaction Temperature | 60 - 100 °C | Higher temperatures may lead to more side products. | |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. | |
| Typical Yield | 80 - 95% | Yield is dependent on reaction conditions and purification. | |
| Step 2: Amination | Molar ratio of epoxide to isopropylamine | 1 : 3 to 1 : 5 | An excess of isopropylamine drives the reaction to completion. |
| Reaction Temperature | Reflux | The boiling point of the solvent will determine the temperature. | |
| Reaction Time | 6 - 24 hours | Monitor by TLC for completion. | |
| Typical Yield | 70 - 90% | Yield is dependent on the purity of the epoxide. | |
| Step 3: Salt Formation | Molar ratio of Tiprenolol to HCl | 1 : 1 | Precise control is necessary for the correct salt form. |
| Crystallization Temperature | 0 - 25 °C | Slower cooling generally yields better crystals. | |
| Typical Yield | 90 - 98% | Yield is for the crystallization step. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield in Tiprenolol synthesis.
Technical Support Center: Refinement of Animal Models for Tiprenolol Hydrochloride Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models in the efficacy testing of Tiprenolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a β-adrenoceptor blocker.[1][2] Its primary mechanism of action is to block the binding of catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[3] This inhibition of the sympathetic nervous system results in a decreased heart rate, reduced myocardial contractility, and lower blood pressure.[3][4] It is classified as a non-selective beta-blocker, meaning it acts on both beta-1 and beta-2 receptors.[3]
Q2: What are the most common animal models for testing the efficacy of antihypertensive drugs like this compound?
A2: Both genetic and induced models of hypertension are commonly used. Spontaneously Hypertensive Rats (SHR) are a widely used genetic model that mimics human essential hypertension.[5] Induced models, where hypertension is surgically or pharmacologically initiated, are also prevalent.[5][6] These include the two-kidney, one-clip (2K1C) renovascular hypertension model and the Deoxycorticosterone acetate (DOCA)-salt model.[5][7][8] The choice of model is critical and should align with the specific research question.[9][10]
Q3: What are the key ethical considerations when using animal models for cardiovascular research?
A3: The "3Rs" principle—Replacement, Reduction, and Refinement—is the foundational ethical guideline.[11][12]
-
Replacement: Using non-animal methods (e.g., in vitro models, computer simulations) whenever possible.[11][13]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[11]
-
Refinement: Minimizing any pain, suffering, or distress to the animals.[14][15] This includes using appropriate anesthesia and analgesia, providing environmental enrichment, and defining humane endpoints.[12][13] All protocols must be approved by an appropriate animal care and use committee.[16]
Q4: What is the difference between invasive and non-invasive blood pressure measurement in rodents, and which is preferred?
A4: Invasive blood pressure monitoring, often considered the "gold standard," involves surgically implanting a catheter into an artery for continuous and direct measurement.[17] Non-invasive methods, such as tail-cuff plethysmography, measure blood pressure intermittently without surgery.[17][18] While invasive methods may offer more continuous data, non-invasive techniques are generally preferred for initial or screening experiments as they are safer, easier to perform, and reduce the stress and potential for post-operative complications associated with surgery.[17][19]
Troubleshooting Guides
Issue 1: High Variability in Blood Pressure Readings
Q: We are observing significant variability in our tail-cuff blood pressure measurements between animals and even within the same animal across different sessions. What could be the cause and how can we fix it?
A: High variability is a common issue in non-invasive blood pressure measurement. Here are the primary causes and solutions:
-
Animal Stress: Stress is a major confounder. Ensure animals are properly acclimated to the restraint device and the experimental room for several days before measurements begin. Handle animals calmly and consistently.
-
Temperature: Rodents require a warm environment to ensure vasodilation of the tail artery for accurate readings.[20] Use a warming chamber to maintain a consistent and appropriate ambient temperature.[20]
-
Cuff Size and Placement: An incorrectly sized or placed cuff can lead to erroneous readings. Ensure the cuff fits snugly but not too tightly on the base of the tail. The position should be consistent for every measurement.
-
Operator Technique: Inconsistent technique between different researchers can introduce variability. Standardize the entire procedure, including how the animal is placed in the restrainer, how the cuff is applied, and the timing of the measurements.
Issue 2: Animal Model Not Responding to this compound Treatment
Q: We induced hypertension using the DOCA-salt model, but the animals are not showing a significant blood pressure reduction after treatment with this compound. Why might this be happening?
A: The lack of response could be due to the specific pathophysiology of the chosen model or other experimental factors:
-
Model-Specific Pathophysiology: The DOCA-salt model is characterized by low-renin, salt-sensitive hypertension.[5] Beta-blockers like Tiprenolol lower blood pressure in part by reducing renin secretion.[4] Therefore, in a low-renin model, the efficacy of a beta-blocker may be blunted. Consider using a model with a more active renin-angiotensin system, such as the two-kidney, one-clip (2K1C) model, which is known to be renin-dependent.[6][21]
-
Drug Dose and Administration: Verify that the dose of this compound is appropriate for the species and model being used. Check calculations and ensure the drug formulation is stable and was administered correctly (e.g., oral gavage, intraperitoneal injection).
-
Severity of Hypertension: The induced hypertension may be too severe for the tested dose to produce a significant effect. Review your baseline blood pressure data. You may need to adjust the induction protocol or increase the drug dosage.
Issue 3: Unexpected Adverse Effects in Animals
Q: Our animals are showing signs of lethargy and bradycardia that are more severe than anticipated after being treated with this compound. What should we do?
A: Severe adverse effects require immediate attention to refine the protocol and ensure animal welfare.
-
Dose-Response Assessment: The dose may be too high. It is crucial to perform a dose-response study to identify a therapeutically effective dose with a tolerable side-effect profile. Start with lower doses and escalate gradually.
-
Monitor Vital Signs: In addition to blood pressure, monitor heart rate closely.[17] Bradycardia is an expected effect of beta-blockers, but excessive slowing of the heart rate can be dangerous.[4][22]
-
Refine Humane Endpoints: Review your study's humane endpoints. If animals display severe signs of distress, such as significant weight loss, inability to access food or water, or extreme lethargy, they should be removed from the study and euthanized according to ethically approved protocols.
-
Consider Model Selection: Some animal strains may be more sensitive to the effects of beta-blockade. Review literature to see if the chosen strain has known sensitivities.
Data Presentation
Table 1: Comparison of Common Rodent Models of Hypertension
| Feature | Spontaneously Hypertensive Rat (SHR) | Two-Kidney, One-Clip (2K1C) | DOCA-Salt Model |
| Model Type | Genetic | Surgical (Renovascular)[5] | Pharmacological/Surgical[23] |
| Primary Mechanism | Polygenic, mimics human essential hypertension[5] | Renal artery stenosis causes high renin levels[21] | Mineralocorticoid excess, volume expansion[23] |
| Onset of Hypertension | Gradual, develops with age[5] | Develops over several weeks post-surgery[7] | Develops over several weeks after treatment |
| Salt Sensitivity | Moderate | Low | High[5] |
| Suitability for Beta-Blockers | High | High | Moderate to Low |
| Key Advantages | Good model for essential hypertension | Mechanistically well-defined (renin-dependent) | Good model for salt-sensitive hypertension |
| Key Disadvantages | Polygenic complexity can be a variable | Requires surgery, technically demanding | Uninephrectomy and hormone implants required |
Experimental Protocols
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats
-
Objective: To induce a renin-dependent form of hypertension suitable for testing beta-blocker efficacy.
-
Materials: Anesthetic (e.g., isoflurane), surgical tools, silver clips (with a defined internal gap, e.g., 0.2 mm), heating pad, sterile saline.
-
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.
-
Place a silver clip of a predetermined size around the renal artery to partially constrict it.[7] The degree of constriction is critical and must be standardized.
-
Confirm that blood flow is not completely occluded.
-
Reposition the kidney and suture the muscle and skin layers.
-
Provide post-operative care, including analgesics and monitoring for signs of distress. The contralateral (right) kidney is left untouched.[21]
-
Allow 3-4 weeks for hypertension to develop and stabilize before initiating drug efficacy studies.[7]
-
Protocol 2: Non-Invasive Blood Pressure Measurement via Tail-Cuff Method
-
Objective: To accurately and reliably measure systolic and diastolic blood pressure in conscious rodents.[20]
-
Materials: Non-invasive blood pressure system with a tail cuff, sensor, and restrainer; warming chamber.[18][20]
-
Procedure:
-
Acclimation: For at least 3-5 days prior to the experiment, acclimate the animals to the restrainers and the measurement procedure to minimize stress.
-
Warming: Place the animal in a warming chamber (32-34°C) for 10-15 minutes to induce vasodilation of the tail artery.[20] This step is critical for signal detection.
-
Restraint: Gently guide the animal into an appropriately sized restrainer. The animal should be snug but not overly constricted.
-
Cuff Placement: Place the occlusion cuff and sensor at the base of the tail.
-
Measurement: Initiate the automated inflation/deflation cycle on the system. The system will record the pressure at which the pulse disappears (systolic) and reappears (diastolic) during cuff deflation.[20]
-
Data Collection: Record a series of consecutive measurements. Discard the initial few readings to allow for animal stabilization. Average the subsequent stable readings to obtain a final value for the session.
-
Consistency: Ensure all parameters (warming time, restraint time, cuff placement) are kept consistent across all animals and all measurement sessions.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Tiprenolol HCl efficacy testing.
Caption: Decision tree for selecting a suitable animal model.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Oxprenolol Hydrochloride? [synapse.patsnap.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: 3Rs—Strategies for reduction and refinement of animal studies [frontiersin.org]
- 12. Frontiers | Editorial: 3Rs approach (replace, reduce and refine animal models) to improve preclinical research [frontiersin.org]
- 13. Regulations and Ethical Considerations in Animal Experiments: International Laws and Islamic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 17. kentscientific.com [kentscientific.com]
- 18. adinstruments.com [adinstruments.com]
- 19. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 20. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 21. ijpbs.com [ijpbs.com]
- 22. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 23. researchgate.net [researchgate.net]
Strategies to enhance the long-term stability of Tiprenolol Hydrochloride solutions
Disclaimer: Information regarding the long-term stability of Tiprenolol Hydrochloride solutions is limited in publicly available literature. The following guidance is based on general principles of pharmaceutical science and stability data from structurally related beta-adrenergic receptor antagonists. Researchers should validate these strategies for their specific experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Issue | Potential Causes | Recommended Solutions |
| Precipitation or Cloudiness | 1. pH Shift: The pH of the solution may have shifted to a point where the solubility of this compound is reduced. 2. Low Temperature: Storage at low temperatures can decrease the solubility of the compound. 3. Incompatible Excipients: Interaction with other components in the formulation. | 1. Verify and Adjust pH: Ensure the pH of the solution is within the optimal range for this compound solubility. Consider using a suitable buffer system. 2. Optimize Storage Temperature: Store the solution at a controlled room temperature, avoiding refrigeration unless stability data suggests otherwise. 3. Excipient Compatibility Check: Review the formulation for any known incompatibilities. If necessary, reformulate with alternative excipients. |
| Discoloration (e.g., Yellowing) | 1. Oxidative Degradation: Exposure to oxygen, light, or trace metal ions can catalyze oxidation of the molecule. 2. Photodegradation: Exposure to UV or visible light can induce degradation.[1][2][3] | 1. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or sodium metabisulfite into the formulation.[4] 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Light Protection: Store the solution in amber-colored containers or protect it from light.[5] 4. Use of Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[4] |
| Loss of Potency/Assay Failure | 1. Hydrolysis: The molecule may be susceptible to hydrolysis, especially at non-optimal pH values.[6][7][8] 2. Oxidation: As mentioned above, oxidative degradation can lead to a decrease in the active compound. 3. Thermal Degradation: Elevated temperatures can accelerate the degradation rate.[4][9][10] | 1. pH Control: Maintain the solution pH within a stable range using a suitable buffer system.[6][7] 2. Controlled Storage Temperature: Store the solution at the recommended temperature and avoid exposure to heat. 3. Review Formulation: Ensure all excipients are compatible and do not contribute to the degradation of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound solution to ensure long-term stability?
A1: To ensure long-term stability, this compound solutions should be stored in tightly sealed, light-resistant containers at a controlled room temperature (typically 20-25°C).[5] Protection from light is crucial to prevent photodegradation.[1][2][3] For extended storage, the use of an inert atmosphere (e.g., nitrogen overlay) can minimize oxidative degradation.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of many pharmaceutical compounds in solution is highly pH-dependent.[6][7][8] For beta-blockers, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic degradation.[6][7] The optimal pH for stability should be determined through formal stability studies, but a slightly acidic pH is often favored for similar compounds. The use of a suitable buffer is recommended to maintain the desired pH.
Q3: What types of excipients are compatible with this compound in a solution formulation?
A3: While specific compatibility data for this compound is scarce, general guidelines for related beta-blockers suggest using common pharmaceutical solvents like purified water, and considering the use of pH-adjusting agents (e.g., hydrochloric acid, sodium hydroxide), buffering agents (e.g., citrate, phosphate buffers), antioxidants (e.g., ascorbic acid, sodium metabisulfite), and chelating agents (e.g., EDTA).[4] It is critical to perform compatibility studies with any selected excipients.
Q4: Are there any specific analytical methods recommended for assessing the stability of this compound solutions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for assessing the stability of pharmaceutical solutions.[11][12][13] Such a method should be capable of separating the intact drug from its potential degradation products.[14] Validation of the method according to ICH guidelines is necessary to ensure it is accurate, precise, specific, and linear.
Q5: How can I prevent oxidative degradation of my this compound solution?
A5: Oxidative degradation can be minimized by taking several precautions. These include:
-
Adding Antioxidants: Incorporate antioxidants like ascorbic acid or sodium bisulfite.[4]
-
Using Chelating Agents: Add EDTA to bind metal ions that can catalyze oxidation.[4]
-
Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon.
-
Light Protection: Store the solution in containers that protect it from light.[5]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method that can be adapted and validated for the analysis of this compound and its degradation products.
1. Instrumentation and Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common wavelength for similar compounds is around 220-230 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the calibration range.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the main peak from any degradation products.[14][15][16]
-
Linearity: Analyze the working standard solutions at a minimum of five concentration levels and plot the peak area against concentration to determine the linearity and correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo solution with known amounts of this compound at different concentration levels.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
4. Stability Study Procedure:
-
Prepare the this compound solution according to the formulation.
-
Store aliquots of the solution under various environmental conditions (e.g., different temperatures, humidity levels, and light exposures as per ICH guidelines).
-
At specified time points, withdraw samples, prepare them as described above, and analyze them using the validated HPLC method.
-
Monitor for changes in appearance, pH, and the concentration of this compound. Quantify any degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability of dithranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of temperature on sodium hypochlorite short-term stability, pulp dissolution capacity, and antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.ekb.eg [journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Tiprenolol Hydrochloride Versus Propranolol on Tachyarrhythmias: A Guide for Researchers
A comprehensive review of the pharmacological properties, antiarrhythmic efficacy, and underlying mechanisms of Tiprenolol Hydrochloride and Propranolol in the management of tachyarrhythmias.
This guide provides a detailed comparative analysis of this compound and Propranolol, two non-selective beta-adrenergic receptor antagonists, with a focus on their effects on tachyarrhythmias. Propranolol, a well-established beta-blocker, serves as a benchmark for comparison against the less extensively studied Tiprenolol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform further investigation and development in the field of antiarrhythmic therapies.
Mechanism of Action: Beta-Adrenergic Blockade
Both this compound and Propranolol are classified as non-selective beta-blockers, exerting their primary therapeutic effect by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to β1 and β2-adrenergic receptors.[1][2] The blockade of β1-receptors, predominantly located in the heart, is crucial for their antiarrhythmic effects.[3] This action leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction.[4] By mitigating the effects of sympathetic nervous system overstimulation on the heart, these agents can effectively suppress various types of tachyarrhythmias.[3]
Propranolol is a well-characterized non-selective beta-blocker with no intrinsic sympathomimetic activity.[5][6] At higher concentrations, it also exhibits membrane-stabilizing activity, which may contribute to its antiarrhythmic properties.[7] Tiprenolol is also a β-adrenoceptor blocker.[1][2]
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The following diagram illustrates the signaling cascade initiated by catecholamine binding to β-adrenergic receptors in cardiomyocytes and the point of intervention for beta-blockers like Tiprenolol and Propranolol.
Comparative Efficacy in Experimental Tachyarrhythmias
A key preclinical study provides a direct comparison of the antiarrhythmic efficacy of Tiprenolol and Propranolol in various canine models of ventricular tachyarrhythmias.[5][8]
Adrenaline-Induced Arrhythmias
In dogs anesthetized with halothane, intravenous adrenaline can induce ventricular arrhythmias. Both Tiprenolol and Propranolol were effective in abolishing these arrhythmias, with Tiprenolol demonstrating higher potency.
| Drug | Effective Dose Range (mg/kg) to Abolish Arrhythmia |
| Tiprenolol | 0.01 - 0.02[5][8] |
| Propranolol | 0.05[5][8] |
Ouabain-Induced Tachycardia
Ventricular tachycardia induced by toxic doses of ouabain was also susceptible to treatment with both drugs.
| Drug | Dose Range (mg/kg) | Outcome |
| Tiprenolol | 2.0 - 4.0[5][8] | Restored sinus rhythm in 4 out of 5 dogs.[5][8] |
| Propranolol | 2.0 - 4.0[5][8] | Restored sinus rhythm in all 4 dogs tested.[5][8] |
Arrhythmias Following Coronary Artery Ligation
In a model of ventricular tachycardia occurring 20-44 hours after coronary artery ligation, both drugs demonstrated an ability to reduce the ventricular rate and increase the frequency of sinus beats.
| Drug | Dose Range (mg/kg) | Effect on Ventricular Rate | Effect on Sinus Beats |
| Tiprenolol | 4.0 - 8.0[5][8] | Reduced[5][8] | Increased[5][8] |
| Propranolol | 4.0[5][8] | Reduced[5][8] | Increased[5][8] |
Electrophysiological Effects
Propranolol
Propranolol's electrophysiological effects have been studied in human cardiac tissue. In isolated human papillary muscles, Propranolol (10⁻⁸ to 10⁻⁶ g/ml) produced concentration-dependent decreases in action potential duration and the effective refractory period.[1] It also decreased the rate of depolarization (dv/dt of phase 0) without significantly affecting the resting potential and action potential amplitude at these concentrations.[1] In patients, intravenous Propranolol (0.1 mg/kg) has been shown to prolong atrioventricular (AV) conduction time.
Tiprenolol
Detailed independent studies on the electrophysiological effects of Tiprenolol are limited. However, the comparative study in dogs noted that at higher doses (4-8 mg/kg), Tiprenolol could cause depression of sinus and atrioventricular nodal function, as well as intraventricular conduction.[5][8] Another study in patients with Wolff-Parkinson-White syndrome showed that DL-tiprenolol affected conduction within normal and anomalous atrioventricular pathways.
Experimental Protocols
The following are summaries of the methodologies used in the key comparative preclinical study.
Adrenaline-Induced Arrhythmia Model
This model is designed to simulate sympathetically driven arrhythmias.
Ouabain-Induced Arrhythmia Model
This model investigates arrhythmias caused by digitalis toxicity.
Coronary Artery Ligation-Induced Arrhythmia Model
This model mimics arrhythmias that occur post-myocardial infarction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiology: Heart Rhythm Disorders Detection & Treatments [msmc.com]
- 4. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiprenolol - Wikipedia [en.wikipedia.org]
- 6. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic effects of intravenous timolol in supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of new beta-blocking agent (DL-tiprenolol) on conduction within normal and anomalous atrioventricular pathways in Wolff-Parkinson-White syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of Tiprenolol Hydrochloride for β1 vs β2 adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of antagonist selectivity for β1 versus β2 adrenoceptors. While this report was initially aimed at detailing the specific selectivity of Tiprenolol Hydrochloride, a thorough review of available literature did not yield specific quantitative binding data for this compound. Therefore, to illustrate the principles and methodologies, this guide presents a comparative analysis of several well-characterized β-blockers, providing the necessary context and framework for evaluating the selectivity of any β-adrenoceptor antagonist.
Understanding β-Adrenoceptor Subtype Selectivity
β-adrenoceptors, primarily classified into β1 and β2 subtypes, are G-protein coupled receptors that mediate the effects of catecholamines like norepinephrine and epinephrine. Their distinct tissue distribution and downstream signaling pathways are crucial for regulating various physiological processes. β1-adrenoceptors are predominantly found in the heart, where their stimulation increases heart rate and contractility. In contrast, β2-adrenoceptors are abundant in the smooth muscle of the bronchioles and blood vessels, where their activation leads to relaxation.
The selectivity of a β-blocker for β1 over β2 adrenoceptors is a critical determinant of its therapeutic efficacy and side-effect profile. Cardioselective (β1-selective) blockers are often preferred for treating cardiovascular conditions to avoid the bronchoconstriction that can result from blocking β2-receptors in the airways.
Comparative Selectivity of Common β-Blockers
The selectivity of a β-blocker is quantified by comparing its binding affinity (typically represented by the dissociation constant, Kd, or the inhibition constant, Ki) for the β1 and β2 adrenoceptor subtypes. A lower Ki or Kd value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki or Kd for the β2 receptor by that for the β1 receptor. A higher ratio signifies greater β1-selectivity.
The following table summarizes the binding affinities and selectivity ratios for several common β-blockers, as determined in studies using human β1- and β2-adrenoceptors expressed in CHO cells.[1]
| Compound | β1 log KD | β2 log KD | β1/β2 Selectivity Ratio |
| Bisoprolol | -7.91 | -6.75 | 14.5 |
| Atenolol | -6.52 | -5.85 | 4.7 |
| Metoprolol | -7.21 | -6.89 | 2.1 |
| Propranolol | -8.76 | -9.68 | 0.12 |
| Carvedilol | -8.67 | -9.32 | 0.22 |
| Nebivolol | -8.51 | -7.02 | 30.9 |
| Timolol | -8.96 | -10.38 | 0.04 |
Data sourced from Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.[1]
Experimental Protocol: Radioligand Competition Binding Assay
The "gold standard" for determining the binding affinity and selectivity of unlabelled drugs is the radioligand competition binding assay.[2][3][4] This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptors.
Key Materials and Reagents:
-
Cell Lines: Stably transfected cell lines expressing a single subtype of the human β-adrenoceptor (e.g., CHO-β1 and CHO-β2).
-
Radioligand: A non-selective or subtype-selective radiolabeled antagonist, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol (ICYP).[1]
-
Test Compound: The unlabelled β-blocker to be tested (e.g., this compound).
-
Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Experimental Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the CHO-β1 and CHO-β2 cell lines to confluence.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabelled test compound and a constant amount of the cell membrane preparation.
-
Separate assays are performed for the β1 and β2 receptor subtypes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol).[6]
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
-
Filtration and Counting:
-
Following incubation, the reaction mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the radioligand binding assay workflow and the distinct signaling pathways of β1 and β2 adrenoceptors.
Conclusion
The determination of β1 versus β2 adrenoceptor selectivity is a cornerstone in the preclinical evaluation of β-blockers. While specific binding data for this compound remains elusive in the public domain, the methodologies and comparative data presented in this guide offer a robust framework for its evaluation. The radioligand competition binding assay, coupled with a clear understanding of the distinct signaling pathways, provides the necessary tools for researchers and drug development professionals to accurately characterize the selectivity profile of novel and existing β-adrenoceptor antagonists. This, in turn, facilitates the development of safer and more effective therapeutic agents.
References
- 1. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tiprenolol Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative analysis of Tiprenolol Hydrochloride: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is synthesized from established analytical practices and data from analogous compounds to provide a robust framework for method selection and cross-validation in a drug development setting.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2] These parameters are crucial for ensuring that an analytical method is suitable for its intended purpose.[1][2]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 1 - 100 µg/mL | 5 - 35 µg/mL[3] | 200 - 2000 ng/spot[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 10 ng/spot |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 30 ng/spot |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference) | High (Separates from impurities) |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of beta-blockers.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v).
-
Flow Rate: Typically set at 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of this compound, which would be determined by a UV scan (e.g., around 290 nm for similar compounds).[4]
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.
-
Validation Parameters:
-
Linearity: Assessed by injecting a series of at least five concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Determined by the recovery of a known amount of standard spiked into a sample matrix.
-
Precision: Evaluated by repeated injections of the same standard solution (repeatability) and by analyzing the sample on different days (intermediate precision). The relative standard deviation (%RSD) is calculated.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
UV-Vis Spectrophotometry
This is a simpler and more rapid method, suitable for routine analysis where high specificity is not required.
-
Instrumentation: A UV-Vis spectrophotometer with a set of matched quartz cuvettes.
-
Solvent: A suitable solvent in which this compound is freely soluble and stable, such as methanol or distilled water.[3]
-
Determination of λmax: A dilute solution of this compound is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of this compound in the chosen solvent. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the solvent and diluted to fall within the linear range of the calibration curve.
-
Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting absorbance versus concentration. Beer's law should be obeyed over the specified range.[3]
-
Accuracy: Assessed by the standard addition method.
-
Precision: Determined by repeated measurements of the same sample.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers the advantage of high sample throughput and is a good alternative to HPLC.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC scanner (densitometer), and data analysis software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A suitable mixture of solvents that provides good separation of this compound from any impurities. For similar compounds, a mixture like toluene:methanol (e.g., 8:2 v/v) could be a starting point.[5]
-
Sample Application: A specific volume of the standard and sample solutions is applied as bands on the HPTLC plate using an automated applicator.
-
Development: The plate is developed in a saturated developing chamber with the mobile phase until the solvent front reaches a predetermined distance.
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned with a densitometer at the λmax of this compound.
-
Validation Parameters:
-
Linearity: Established by applying different concentrations of the standard solution and plotting the peak area against concentration.
-
Accuracy: Determined by recovery studies at different concentration levels.
-
Precision: Assessed by analyzing the same spot multiple times (instrumental precision) and by analyzing different spots of the same concentration (repeatability).
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of these analytical methods.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Spectrophotometric Estimation of Ropinirole Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
A Comparative Guide to Non-Selective Beta-Blockers in Hypertension Models: An Analysis of Available Evidence
A critical review of existing literature reveals a significant gap in the experimental data regarding the antihypertensive effects of Tiprenolol. While Tiprenolol is identified as a beta-adrenergic receptor antagonist, published research primarily focuses on its antiarrhythmic properties. To date, no comprehensive studies detailing its efficacy, receptor binding affinity, or specific experimental protocols in established hypertension models, such as the spontaneously hypertensive rat (SHR), are publicly available. Therefore, a direct comparison of Tiprenolol with other non-selective beta-blockers in the context of hypertension is not feasible based on current scientific evidence.
This guide will instead provide a comprehensive comparison of well-documented non-selective beta-blockers—Propranolol, Oxprenolol, and Metoprolol—for which experimental data in hypertension models are available. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the pharmacological landscape of this class of antihypertensive agents.
Mechanism of Action of Non-Selective Beta-Blockers
Non-selective beta-blockers exert their antihypertensive effects through the competitive antagonism of β1 and β2 adrenergic receptors.[1] This blockade leads to a reduction in blood pressure through several mechanisms:
-
Reduced Cardiac Output: Blockade of β1-receptors in the heart decreases heart rate (negative chronotropic effect) and the force of contraction (negative inotropic effect), leading to a lower cardiac output.[1][2]
-
Inhibition of Renin Release: β1-receptor blockade in the kidneys inhibits the release of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which leads to decreased production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention).[1][2]
-
Central Nervous System Effects: Some beta-blockers can cross the blood-brain barrier and reduce sympathetic outflow from the central nervous system.[3]
The blockade of β2-receptors can lead to vasoconstriction in some vascular beds and bronchoconstriction, which are important considerations for potential side effects.[1]
Below is a diagram illustrating the primary signaling pathway affected by non-selective beta-blockers.
Comparative Efficacy in Hypertension Models
The following tables summarize the available quantitative data on the antihypertensive effects of Propranolol, Oxprenolol, and Metoprolol from studies utilizing spontaneously hypertensive rats (SHR), a widely accepted animal model of human essential hypertension.
Table 1: Antihypertensive Efficacy of Non-Selective Beta-Blockers in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| Propranolol | 20 mg/kg/day | Oral | 4, 12, or 30 weeks | Not significantly reduced | - | [4] |
| Oxprenolol | 40 mg/kg twice daily | Oral | 3 weeks | ↓ 15 (standing) | ↓ (less than propranolol) | [5] |
| Metoprolol | 100 mg once daily | Oral | 4 weeks | ↓ 14 | ↓ | [6] |
Note: Direct comparative studies between these specific dosages and treatment durations are limited, and results can vary based on the experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for evaluating the antihypertensive effects of beta-blockers in SHR models.
General Experimental Workflow for Antihypertensive Studies in SHR
Methodology for Blood Pressure Measurement
-
Tail-Cuff Plethysmography: A non-invasive method where a cuff is placed around the base of the rat's tail to occlude blood flow. The pressure at which the pulse reappears distal to the cuff upon deflation is recorded as the systolic blood pressure. This method is suitable for repeated measurements over a long treatment period.
-
Telemetry: A more advanced and accurate method involving the surgical implantation of a pressure transducer in an artery (e.g., carotid or femoral artery). This allows for continuous, 24-hour monitoring of blood pressure and heart rate in conscious, unrestrained animals, providing a more detailed and physiologically relevant dataset.
Drug Administration
-
Oral Gavage: A common method for precise oral administration of drugs in liquid form directly into the stomach using a feeding needle.
-
Drinking Water: Drugs can be dissolved in the drinking water for continuous administration, although this method offers less control over the exact dosage consumed by each animal.
Conclusion
While the therapeutic potential of Tiprenolol as an antiarrhythmic agent is documented, its role in the management of hypertension remains undefined due to a lack of experimental evidence in relevant preclinical models. In contrast, other non-selective beta-blockers like Propranolol, Oxprenolol, and Metoprolol have been evaluated for their antihypertensive properties, with studies in spontaneously hypertensive rats providing valuable insights into their efficacy and mechanisms of action. Future research is warranted to investigate the potential antihypertensive effects of Tiprenolol and to enable a direct and comprehensive comparison with other agents in this class. Such studies would be instrumental in expanding the therapeutic armamentarium for hypertension and in providing a clearer understanding of the structure-activity relationships within the non-selective beta-blocker family.
References
- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Propranolol vs metoprolol vs labetalol: a comparative study in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effectiveness of oxprenolol administered twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effectiveness of Two Beta Blockers in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Metoprolol: A Comparative Overview in the Absence of Tiprenolol Data
A direct in vitro efficacy comparison between Tiprenolol and Metoprolol is not feasible at this time due to a lack of publicly available experimental data for Tiprenolol. Extensive searches for in vitro studies detailing Tiprenolol's beta-adrenergic receptor binding affinity and functional antagonism did not yield the quantitative data necessary for a direct comparison. Tiprenolol is identified as a beta-adrenoceptor blocker, with its in vivo effects on ventricular arrhythmias noted in canine models. However, specific in vitro metrics such as binding affinity (Ki or IC50) and functional antagonist potency (pA2) are not reported in the available literature.
This guide, therefore, focuses on presenting the in vitro efficacy data for Metoprolol, a widely studied beta-1 selective adrenoceptor antagonist. The experimental protocols described are standard methodologies used in the pharmacological characterization of beta-blockers and would be applicable to the study of Tiprenolol were such research to be published.
Metoprolol: In Vitro Efficacy Data
Metoprolol is a cardioselective beta-blocker, demonstrating a higher affinity for β1-adrenergic receptors, which are predominantly found in cardiac tissue, than for β2-adrenergic receptors located in bronchial and vascular musculature.[1] This selectivity is a key aspect of its clinical profile.
Quantitative Analysis of Metoprolol's Receptor Binding and Antagonism
The following table summarizes the in vitro binding affinity and functional antagonism of Metoprolol at β1 and β2-adrenergic receptors.
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β1/β2 Selectivity Ratio | Reference |
| -log Ki | 7.73 ± 0.10 | 6.28 ± 0.06 | ~28 | [2] |
| -log Kd | 7.26 ± 0.07 | 6.89 ± 0.09 | ~2.3 | [3] |
Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; a lower value indicates a higher affinity. The -log values are presented for ease of comparison. The selectivity ratio is calculated from the antilog of the difference between the -log Ki or -log Kd values for the β1 and β2 receptors.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the efficacy of beta-blockers like Metoprolol.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Metoprolol for β1 and β2-adrenergic receptors.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing the target receptor. For example, guinea-pig left ventricular free wall (predominantly β1) and soleus muscle (β2).[2]
-
Radioligand: A radioactive molecule that binds to the receptor of interest, such as [¹²⁵I]-(S)-pindolol.[2]
-
Competitor: The unlabeled drug being tested (e.g., Metoprolol).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor drug (Metoprolol).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonism Assays (Schild Analysis)
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist.
Objective: To determine the pA2 value of Metoprolol, which is a measure of its antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Materials:
-
Isolated Tissue Preparation: An isolated organ or tissue that exhibits a functional response to adrenergic stimulation, such as guinea pig atria (for β1) or trachea (for β2).
-
Agonist: A substance that activates the receptor, such as isoprenaline or noradrenaline.
-
Antagonist: The drug being tested (e.g., Metoprolol).
-
Organ Bath: A temperature-controlled chamber containing a physiological salt solution to maintain the viability of the tissue.
-
Transducer and Recording System: To measure the physiological response (e.g., heart rate, muscle contraction).
Procedure:
-
Tissue Mounting: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated by progressively increasing the concentration of the agonist in the organ bath and recording the response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Metoprolol) for a set period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value.
Visualizations
The following diagrams illustrate the signaling pathway affected by beta-blockers and a general workflow for in vitro antagonist characterization.
References
Reproducibility of Published Findings on Tiprenolol Hydrochloride's Effects: A Comparative Guide
This guide provides a comparative analysis of the published findings on the effects of Tiprenolol Hydrochloride, a beta-adrenoceptor antagonist. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of its pharmacological profile in the context of other beta-blockers. The data presented is based on available preclinical research, and this document highlights the need for further comprehensive studies to fully elucidate its clinical potential.
Comparative Efficacy in Experimental Arrhythmias
A key study by Allen et al. (1974) investigated the antiarrhythmic properties of this compound in comparison to propranolol and practolol in canine models. The following tables summarize the quantitative data from this research, providing a basis for comparing the potency and effects of these agents in specific experimental settings.
Table 1: Efficacy in Abolishing Adrenaline-Induced Ventricular Arrhythmias
| Drug | Effective Dose Range (mg/kg, i.v.) to Abolish Arrhythmia |
| This compound | 0.01 - 0.02 |
| Propranolol | 0.05 |
| Practolol | Not specified |
Table 2: Efficacy in Restoring Sinus Rhythm in Ouabain-Induced Ventricular Tachycardia
| Drug | Effective Dose Range (mg/kg, i.v.) to Restore Sinus Rhythm | Response Rate |
| This compound | 2.0 - 4.0 | 4 out of 5 dogs |
| Propranolol | 2.0 - 4.0 | 4 out of 4 dogs |
| Practolol | Not specified | Not specified |
Table 3: Effects on Heart Rate and Arterial Pressure in Dogs with Ventricular Tachycardia (20-44 hours after coronary artery ligation)
| Drug | Dose (mg/kg, i.v.) | Effect on Sinus Beat Frequency | Effect on Ventricular Rate | Effect on Mean Arterial Pressure |
| This compound | 4.0 - 8.0 | Increased | Reduced | Depressed |
| Propranolol | 4.0 | Increased | Reduced | Depressed |
| Practolol | 0.5 - 16.0 | No effect | No effect | Not specified |
Experimental Protocols
The findings presented above were obtained through specific experimental models of cardiac arrhythmia in dogs. The detailed methodologies are crucial for the replication and validation of these results.
Adrenaline-Induced Arrhythmia Model
Objective: To assess the efficacy of beta-blockers in preventing ventricular arrhythmias induced by a catecholamine challenge.
Methodology:
-
Anesthetize mongrel dogs of either sex.
-
Administer adrenaline (epinephrine) intravenously to induce ventricular arrhythmias.
-
Administer the test compound (this compound, propranolol, or practolol) intravenously at varying doses.
-
Monitor the electrocardiogram (ECG) continuously to determine the dose at which the arrhythmia is abolished and sinus rhythm is restored.
Ouabain-Induced Tachycardia Model
Objective: To evaluate the effectiveness of beta-blockers in terminating a chemically induced ventricular tachycardia.
Methodology:
-
Anesthetize mongrel dogs.
-
Administer toxic doses of ouabain intravenously to induce sustained ventricular tachycardia.
-
Once a stable tachycardia is established, administer the test compound intravenously.
-
Record the ECG to observe the restoration of sinus rhythm and the dose at which this occurs.
Post-Ligation Arrhythmia Model
Objective: To determine the effects of beta-blockers on ventricular tachycardia arising from myocardial ischemia.
Methodology:
-
Ligate a coronary artery in mongrel dogs to induce myocardial infarction and subsequent ventricular tachycardia.
-
20-44 hours post-ligation, administer the test compound intravenously at escalating doses.
-
Continuously monitor the ECG to assess changes in the frequency of sinus beats and the ventricular rate.
-
Measure mean arterial pressure to evaluate the hemodynamic effects of the drug.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound, as a beta-adrenoceptor antagonist, involves the blockade of beta-adrenergic receptors. This prevents the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby inhibiting downstream signaling cascades that mediate cardiac stimulation.
Navigating Interspecies Metabolic Variances: A Comparative Guide Using Propranolol Hydrochloride as a Model
Introduction to Interspecies Metabolic Differences
The biotransformation of xenobiotics, including pharmaceuticals, can vary significantly among species. These differences in drug metabolism are a critical consideration in drug discovery and development, influencing a compound's efficacy, toxicity, and pharmacokinetics. Understanding these variations is paramount for selecting appropriate animal models for preclinical studies and for predicting human metabolic profiles. This guide provides a comparative overview of the metabolism of Propranolol Hydrochloride in humans, dogs, and rats, highlighting the key interspecies differences.
Quantitative Comparison of Propranolol Metabolism
The metabolism of propranolol is extensive and proceeds primarily through three major pathways: ring oxidation (hydroxylation), side-chain oxidation (N-dealkylation), and direct glucuronidation. The relative importance of these pathways differs across species, as detailed in the tables below.
Table 1: In Vitro Metabolism of Propranolol Enantiomers in Liver Microsomes from Different Species
| Species | Enantiomer | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Observations |
| Human | R-(+)-Propranolol | Slow | Low | Slower metabolism compared to the S-(-) enantiomer. |
| S-(-)-Propranolol | Slow | Low | ||
| Dog | R-(+)-Propranolol | Slow | Low | |
| S-(-)-Propranolol | Fast | High | Rapid metabolism of the pharmacologically more active S-(-) enantiomer. | |
| Rat | R-(+)-Propranolol | Fast | High | Rapid metabolism of both enantiomers. |
| S-(-)-Propranolol | Fast | High | ||
| Monkey | R-(+)-Propranolol | Moderate | Moderate | |
| S-(-)-Propranolol | Slow | Low |
Data compiled from various in vitro studies. Absolute values can vary based on experimental conditions.
Table 2: Relative Contribution of Primary Metabolic Pathways of Propranolol in Humans (based on urinary metabolite recovery)
| Metabolic Pathway | Percentage of Administered Dose | Major Metabolites |
| Ring Oxidation | ~42% | 4'-Hydroxypropranolol and its conjugates |
| Side-Chain Oxidation | ~41% | Naphthoxylactic acid |
| Glucuronidation | ~17% | Propranolol glucuronide |
Interspecies Differences in Metabolic Pathways
Propranolol undergoes extensive Phase I and Phase II metabolism. While the primary pathways are conserved across species, the specific metabolites formed and their relative abundance can differ significantly.
-
Humans: In humans, ring oxidation, primarily to 4'-hydroxypropranolol (a pharmacologically active metabolite), and side-chain oxidation are the dominant pathways, followed by direct glucuronidation.[1][2] A total of 12 metabolites have been detected in human hepatocytes.[3]
-
Dogs: In dogs, 4'-hydroxypropranolol is the only ring hydroxylation product observed.[4] Interestingly, dogs exhibit stereoselective formation of 4'-hydroxypropranolol from the (S)-enantiomer, whereas in humans, it is formed from the (R)-enantiomer.[5] Dogs also produce unique metabolites not found in other species.[3]
-
Rats: Rats exhibit more extensive hydroxylation compared to dogs.[6] In addition to 4'-hydroxypropranolol, rats produce other ring-hydroxylated metabolites, including 2-, 5-, and 7-hydroxypropranolol.[4] The 7-hydroxylation of propranolol in rats is stereospecific for the (+)-enantiomer.[4]
Experimental Protocols
The following is a generalized protocol for in vitro drug metabolism studies using liver microsomes, a common method to assess interspecies differences.
Objective: To determine the metabolic stability and identify the major metabolites of a drug candidate in liver microsomes from different species.
Materials:
-
Cryopreserved liver microsomes (e.g., human, rat, dog)
-
Drug candidate (e.g., Propranolol Hydrochloride)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the cryopreserved microsomes on ice. Prepare a stock solution of the drug candidate in a suitable solvent. Prepare the NADPH regenerating system.
-
Incubation: In a microcentrifuge tube, pre-incubate the microsomes in phosphate buffer at 37°C for a few minutes.
-
Initiation of Reaction: Add the drug candidate to the microsomal suspension and vortex gently. Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent drug and identify and quantify the formed metabolites.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the drug candidate in each species. Compare the metabolite profiles across the different species.
Visualizing Metabolic Processes
Experimental Workflow for In Vitro Metabolism Studies
Caption: Experimental workflow for in vitro drug metabolism studies.
Interspecies Metabolic Pathways of Propranolol
Caption: Major metabolic pathways of Propranolol in different species.
Conclusion
The metabolism of Propranolol Hydrochloride demonstrates significant interspecies differences in both the rate and the pathways of biotransformation. While humans exhibit a balanced contribution from ring oxidation, side-chain oxidation, and glucuronidation, dogs and rats show distinct metabolic profiles. These variations underscore the importance of conducting comparative metabolic studies to select the most appropriate animal models for preclinical drug development and to better predict human pharmacokinetics. The lack of publicly available data on Tiprenolol Hydrochloride metabolism highlights the need for such studies to be conducted and published to support its clinical development and ensure its safe and effective use.
References
- 1. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New ring-hydroxylated metabolites of propranolol: species differences and stereospecific 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of (R)- and (S)-propranolol in human and dog liver microsomes. Species differences in stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the pharmacokinetics of propranolol and its major metabolites in the rat after oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo study of propranolol and metabolite(s) disposition in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pathways of propranolol metabolism in dog and rat liver 10,000g supernatant fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the preclinical safety profiles of Tiprenolol and Bevantolol
For researchers and drug development professionals navigating the landscape of beta-adrenergic antagonists, a thorough understanding of a candidate's preclinical safety profile is paramount. This guide offers a comparative analysis of the preclinical safety profiles of two such agents: Tiprenolol and Bevantolol. While both are recognized for their beta-blocking activity, the publicly available preclinical safety data for these compounds differs significantly, with a more comprehensive profile available for Bevantolol.
This comparison synthesizes the available non-clinical data on acute toxicity, cardiovascular safety, respiratory safety, and central nervous system (CNS) effects. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Acute Toxicity
Acute toxicity studies are fundamental in determining the immediate systemic toxicity of a substance after a single dose. The median lethal dose (LD50) is a common metric from these studies.
Data Presentation: Acute Toxicity
| Compound | Species | Route of Administration | LD50 | Reference |
| Bevantolol | Rat | Oral | ~2100 mg/kg (predicted) | [1] |
| Tiprenolol | Data not available | - | - | - |
Experimental Protocols: Acute Oral Toxicity Study (Rodent)
The objective of an acute oral toxicity study is to determine the short-term toxicity of a substance when administered in a single oral dose.
Experimental workflow for a typical acute oral toxicity study in rodents.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Cardiovascular Safety
Cardiovascular safety is a critical aspect of preclinical evaluation, particularly for beta-blockers, given their mechanism of action.
Data Presentation: Cardiovascular Safety
| Parameter | Bevantolol | Tiprenolol |
| Mechanism | Cardioselective β1-adrenoceptor antagonist. Weak membrane-stabilizing and local anesthetic properties. Devoid of intrinsic sympathomimetic activity.[2][3] | Beta-adrenoceptor antagonist. |
| Hemodynamics | In anesthetized dogs, an intravenous dose of 1 mg/kg decreased heart rate without affecting blood pressure.[4] In pithed rats, bevantolol induced bradycardia and caused hypertension at higher doses, an effect attenuated by phentolamine, suggesting potential α-adrenoceptor agonism.[5] | In dogs with ouabain-induced ventricular tachycardia, doses of 0.5-8.0 mg/kg reduced mean arterial pressure.[3] |
| Cardiac Electrophysiology | In isolated atria, bevantolol was associated with a positive shift in take-off potential, a reduction in the maximum rate of depolarization (Vmax), and a lengthening of the action potential duration (APD).[5] In pithed rats, it lengthened the P-R interval and produced atrioventricular (A-V) block and bundle-branch block at high concentrations.[5] | In dogs, doses of 4-8 mg/kg depressed sinus and atrioventricular nodal function, and intraventricular conduction.[3] |
| Arrhythmia Models | - | Low doses (0.01-0.02 mg/kg) abolished adrenaline-induced ventricular arrhythmias in anesthetized dogs. Larger doses (2.0-4.0 mg/kg) restored sinus rhythm in dogs with ouabain-induced ventricular tachycardia.[3] |
Experimental Protocols: Cardiovascular Safety Assessment in Conscious Dogs (Telemetry)
This methodology allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals, providing data that is not confounded by anesthesia or restraint stress.
Workflow for cardiovascular safety assessment using telemetry in dogs.
Respiratory Safety
Assessing the potential for a drug to cause respiratory depression or bronchoconstriction is a key component of safety pharmacology.
Data Presentation: Respiratory Safety
| Compound | Findings |
| Bevantolol | In a clinical study with asthmatic patients, 400 mg of bevantolol caused a significant decrease in FEV1 (Forced Expiratory Volume in 1 second) 2 and 3 hours post-dose, comparable to 100 mg of atenolol. Peak expiratory flow rate was also reduced.[6] Preclinical animal data is not readily available. |
| Tiprenolol | Data not available. |
Experimental Protocols: Respiratory Safety Assessment in Conscious Rodents (Whole-Body Plethysmography)
This non-invasive technique allows for the measurement of respiratory parameters in conscious, unrestrained animals.
Workflow for respiratory safety assessment using whole-body plethysmography.
Central Nervous System (CNS) Safety
CNS safety pharmacology studies evaluate the potential for a compound to cause adverse effects on the central nervous system.
Data Presentation: CNS Safety
| Compound | Findings |
| Bevantolol | In rats subjected to immobilization stress, chronic treatment with bevantolol (250 mg/kg daily) inhibited the stress-induced increase in systolic blood pressure. It also completely inhibited the downregulation of central beta-adrenoceptors caused by stress.[7] |
| Tiprenolol | Data not available. |
Experimental Protocols: CNS Safety Assessment in Rodents (Functional Observational Battery - FOB)
The FOB is a series of assessments used to detect and quantify changes in behavior, autonomic function, and neuromuscular coordination.
Workflow for a Functional Observational Battery (FOB) in rodents.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to characterize the toxicological profile of a substance following repeated administration over a period of time.
Data Presentation: Repeat-Dose Toxicity
| Compound | Findings |
| Bevantolol | In a study on rats under immobilization stress, chronic daily oral administration of 250 mg/kg of bevantolol for 14 days was tolerated, although it did not prevent stress-induced inhibition of body weight gain.[7] More comprehensive repeat-dose toxicity data is not readily available in the public domain. |
| Tiprenolol | Data not available. |
Conclusion
This comparative guide highlights a significant disparity in the publicly available preclinical safety data for Tiprenolol and Bevantolol. Bevantolol has a more characterized preclinical profile, identified as a cardioselective β1-blocker with weak membrane-stabilizing properties and no intrinsic sympathomimetic activity. Some in vivo data on its cardiovascular and CNS effects are available, along with clinical data on its respiratory effects.
In stark contrast, the preclinical safety profile of Tiprenolol is largely undefined in the public literature. Beyond its effects in specific cardiac arrhythmia models, there is a notable absence of data on its acute toxicity, broader safety pharmacology (CNS and respiratory), and repeat-dose toxicity.
For researchers and drug developers, this lack of comprehensive preclinical safety data for Tiprenolol presents a significant challenge in assessing its overall risk profile compared to a compound like Bevantolol. The information provided herein underscores the importance of a complete and robust preclinical safety package in the evaluation and comparison of drug candidates. Further non-clinical studies would be required to establish a comprehensive safety profile for Tiprenolol.
References
- 1. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic toxicity and carcinogenicity studies with the beta-adrenoceptor antagonist levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lung function measurements in rodents in safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of bevantolol on the accumulation of non-esterified fatty acids during ischaemia in the dog heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of bevantolol, a selective beta 1-adrenoceptor antagonist with a novel pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the respiratory effects of two beta 1-selective blocking agents atenolol and bevantolol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bevantolol HCl on immobilization stress-induced hypertension and central beta-adrenoceptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Tiprenolol Hydrochloride's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the therapeutic potential of Tiprenolol Hydrochloride, a β-adrenoceptor blocker. Through a comparative analysis with other notable beta-blockers, this document summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to offer a comprehensive overview for research and development professionals.
Introduction to this compound
This compound is a β-adrenoceptor antagonist.[1][2] Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[3] This action leads to a reduction in heart rate and myocardial contractility. The main body of research available for Tiprenolol focuses on its antiarrhythmic properties, particularly in the context of ventricular tachyarrhythmias.
Comparative Analysis of Antiarrhythmic Efficacy
A key preclinical study provides a direct comparison of Tiprenolol with Propranolol (a non-selective beta-blocker) and Practolol (a cardioselective beta-blocker) in the management of experimentally induced ventricular tachyarrhythmias in canine models.[4]
Data Presentation
The following tables summarize the quantitative data from this comparative study, showcasing the efficacy of each drug in different arrhythmia models.
Table 1: Efficacy in Adrenaline/Halothane-Induced Ventricular Arrhythmias
| Drug | Effective Dose Range (mg/kg) | Outcome |
| Tiprenolol | 0.01 - 0.02 | Abolished ventricular arrhythmias[4] |
| Propranolol | 0.05 | Abolished ventricular arrhythmias[4] |
| Practolol | - | Not reported in this model in the primary comparative study. |
Table 2: Efficacy in Ouabain-Induced Ventricular Tachycardia
| Drug | Effective Dose Range (mg/kg) | Outcome |
| Tiprenolol | 2.0 - 4.0 | Restored sinus rhythm in 4 out of 5 dogs[4] |
| Propranolol | 2.0 - 4.0 | Restored sinus rhythm in 4 out of 4 dogs[4] |
| Practolol | - | Not reported in this model in the primary comparative study. |
Table 3: Efficacy in Coronary Artery Ligation-Induced Ventricular Tachycardia
| Drug | Effective Dose Range (mg/kg) | Outcome |
| Tiprenolol | 4.0 - 8.0 | Increased frequency of sinus beats and reduced ventricular rate[4] |
| Propranolol | 4.0 | Increased frequency of sinus beats and reduced ventricular rate[4] |
| Practolol | 0.5 - 16.0 | Did not reduce ventricular rate or increase the frequency of sinus beats[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
-
Adrenaline/Halothane-Induced Arrhythmia Model: Anesthetized dogs were ventilated with halothane. Ventricular arrhythmias were induced by the intravenous injection of adrenaline. The effective dose of the beta-blocker required to abolish the arrhythmia was then determined.[4]
-
Ouabain-Induced Arrhythmia Model: Ventricular tachycardia was produced in dogs by the administration of toxic doses of ouabain. The ability of the beta-blockers to restore normal sinus rhythm was assessed.[4]
-
Coronary Artery Ligation-Induced Arrhythmia Model: Dogs underwent ligation of a coronary artery to induce myocardial infarction and subsequent ventricular tachycardia (20-44 hours post-ligation). The effects of the beta-blockers on the heart rate and rhythm were then evaluated.[4]
Comparative Pharmacokinetics and Pharmacodynamics
While specific pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the reviewed literature, a comparison with the well-characterized beta-blockers, Propranolol and Practolol, can provide valuable context.
Table 4: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Propranolol | Practolol | This compound |
| Selectivity | Non-selective (β1 and β2)[5] | Cardioselective (β1)[6] | β-adrenoceptor blocker (selectivity not specified)[1] |
| Absorption | Almost completely absorbed after oral administration[7][8] | Incompletely absorbed from the GI tract[9] | Data not available |
| Metabolism | High first-pass metabolism by the liver[7][8] | Primarily cleared by the kidney unchanged[10] | Data not available |
| Bioavailability | ~25% after oral administration[7] | Data not available | Data not available |
| Protein Binding | Approximately 90%[7] | Data not available | Data not available |
| Half-life | 3 to 6 hours[11] | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
Beta-blockers, including this compound, exert their effects by antagonizing β-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like adrenaline and noradrenaline.
Beta-Adrenergic Signaling Pathway
The binding of catecholamines to β-adrenergic receptors activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses, including increased heart rate and contractility. Beta-blockers prevent this cascade by blocking the initial receptor binding.
Experimental Workflows
The following diagrams illustrate the workflows of the experimental models used in the comparative antiarrhythmic studies.
Adrenaline/Halothane-Induced Arrhythmia Workflow
Ouabain-Induced Arrhythmia Workflow
Coronary Artery Ligation Workflow
Therapeutic Potential in Angina and Hypertension: An Evidence Gap
A comprehensive search of the available scientific literature did not yield any preclinical or clinical studies evaluating the efficacy of this compound in the treatment of angina pectoris or hypertension. This represents a significant gap in the understanding of its full therapeutic potential. While its mechanism as a beta-blocker suggests potential utility in these conditions, which are common indications for this drug class, there is currently no experimental data to support this. Further research is warranted to explore the effects of Tiprenolol on myocardial oxygen demand, blood pressure regulation, and its overall cardiovascular profile beyond its antiarrhythmic properties.
Conclusion
The available preclinical evidence strongly suggests that this compound is a potent antiarrhythmic agent, comparable and in some models more potent than Propranolol in suppressing ventricular tachyarrhythmias. Its efficacy has been demonstrated in arrhythmia models induced by sympathomimetic amines, cardiac glycoside toxicity, and myocardial infarction.
However, the therapeutic profile of this compound remains incomplete. The lack of data on its pharmacokinetic and pharmacodynamic properties, as well as the absence of studies on its potential benefits in angina and hypertension, are critical areas for future investigation. For researchers and drug development professionals, Tiprenolol presents an interesting candidate for further antiarrhythmic research, while its potential in other cardiovascular diseases remains an open and unexplored field. This systematic review highlights the need for broader preclinical and eventual clinical trials to fully elucidate the therapeutic value of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tiprenolol - Wikipedia [en.wikipedia.org]
- 3. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. drugs.com [drugs.com]
- 8. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Tiprenolol Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Tiprenolol Hydrochloride, understanding the appropriate disposal procedures is paramount to protecting both personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, adhering to U.S. Environmental Protection Agency (EPA) regulations and best practices for chemical waste management.
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds such as propranolol hydrochloride and triprolidine hydrochloride are classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All personnel handling this compound should be trained on its potential hazards and emergency procedures.[4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, must comply with the Resource Conservation and Recovery Act (RCRA).[5][6] Improper disposal, such as flushing down the drain, is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.[4][7][8]
1. Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous. Pharmaceutical waste is generally considered hazardous if it is a listed hazardous waste or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given the toxicological properties of similar beta-blockers, it is best to manage this compound as a hazardous chemical waste.
2. Segregation and Collection:
-
Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.[9][10]
-
Collect waste in a designated, properly labeled hazardous waste container.[7][11] The container must be compatible with the chemical, in good condition, and have a secure, leak-proof closure.[10]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[7][11] All constituents of the waste must be listed.[11]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][11]
-
The SAA must be under the control of laboratory personnel and inspected weekly for leaks.[7][10]
5. Disposal Request and Pickup:
-
Once the container is full, or within one year of the accumulation start date, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11]
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[4][6]
For Empty Containers:
-
A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[9]
-
For acutely hazardous waste, triple rinsing may be required.[9] The rinsate must be collected and managed as hazardous waste.[9]
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are based on general federal regulations for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [9][11] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [9][11] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [11] |
| Residue for "Empty" Container | No more than 2.5 cm (1 inch) | [9] |
Experimental Protocols
The procedures outlined above are based on established protocols for the management of laboratory chemical waste as mandated by federal and state regulations. The core experimental protocol for waste management involves the careful segregation, labeling, and storage of chemical waste prior to its removal by a certified disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Guidance for Tiprenolol Hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for Tiprenolol Hydrochloride was found in the available resources. The following guidance is based on general safety protocols for handling potent pharmaceutical compounds and information regarding the pharmacological class of beta-adrenergic blockers. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment and consult with a qualified safety professional before handling this substance.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It is intended to be a primary resource for ensuring the safety of personnel and the integrity of research.
Hazard Identification and Risk Assessment
As a beta-adrenergic blocker, this compound should be considered a potent pharmacological agent.[1][2] In the absence of specific toxicity data, it is prudent to handle it as a hazardous substance. Potential health effects could include bradycardia (slow heart rate), hypotension (low blood pressure), and bronchospasm.[2] Ingestion, inhalation of dust, and skin contact should be avoided.
| Potential Hazard | Possible Consequences |
| Inhalation | May cause respiratory tract irritation. Systemic absorption could lead to pharmacological effects. |
| Skin Contact | May cause skin irritation. Absorption through the skin could lead to systemic toxicity. |
| Eye Contact | May cause serious eye irritation. |
| Ingestion | Harmful if swallowed. May cause adverse cardiovascular effects.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling potent pharmaceutical compounds.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be worn under the cuff of the lab coat.[5] |
| Body | Disposable Gown or Lab Coat | A disposable, low-permeability gown is preferred. If a reusable lab coat is used, it should be professionally laundered and not taken home.[3] |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes.[6] |
| Respiratory | N95 Respirator or Higher | A NIOSH-approved respirator is recommended, especially when handling the powder form or when there is a potential for aerosol generation.[6] |
| Feet | Closed-toe Shoes and Shoe Covers | Impervious, closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area.[6] |
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
| Control Measure | Description |
| Chemical Fume Hood | All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust. |
| Ventilation | The laboratory should have adequate general ventilation. |
| Designated Area | Establish a designated area for handling this compound, clearly marked with warning signs. |
Standard Operating Procedures
Adherence to strict operational protocols is essential for safety.
4.1. Handling and Weighing:
-
Don appropriate PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use a disposable weighing paper or boat.
-
Carefully transfer the weighed compound to the reaction vessel.
-
Clean all surfaces within the fume hood with an appropriate deactivating solution (if known) or a surfactant solution followed by 70% ethanol.
4.2. Spill Management:
-
Evacuate the immediate area.
-
Alert personnel in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For a solid spill, gently wet the material to prevent dust generation before sweeping it into a labeled waste container.
-
Clean the spill area thoroughly.
4.3. Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weighing papers, etc., should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container. |
Logical Workflow for Handling Potent Compounds
The following diagram illustrates the decision-making process and workflow for safely handling a potent pharmaceutical compound like this compound.
Caption: Logical workflow for the safe handling of potent pharmaceutical compounds.
References
- 1. Beta blockers - Mayo Clinic [mayoclinic.org]
- 2. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
